Technical Documentation Center

(R)-7-Bromochroman-4-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-7-Bromochroman-4-amine hydrochloride
  • CAS: 1810074-70-4

Core Science & Biosynthesis

Foundational

(R)-7-Bromochroman-4-amine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals

Foreword: Unlocking Chiral Scaffolds in Modern Drug Design In the landscape of contemporary medicinal chemistry, the strategic use of chiral building blocks is paramount to achieving therapeutic specificity and potency....

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking Chiral Scaffolds in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic use of chiral building blocks is paramount to achieving therapeutic specificity and potency. The chroman scaffold, a privileged heterocyclic system, has garnered significant attention due to its presence in a wide array of biologically active natural products and synthetic drugs.[1] The introduction of specific stereocenters and functional handles onto this core structure allows for the fine-tuning of molecular interactions with biological targets. This guide provides an in-depth technical overview of (R)-7-Bromochroman-4-amine hydrochloride, a key chiral intermediate whose structural features make it a valuable asset in the development of novel therapeutics, particularly in the burgeoning field of epigenetic modulation.

This document is structured to provide not just a recitation of facts, but a cohesive narrative that explains the "why" behind the "how." From its synthesis to its application, we will explore the chemical properties and strategic considerations that make this compound a cornerstone for researchers and drug development professionals.

Physicochemical and Structural Properties

(R)-7-Bromochroman-4-amine hydrochloride is a chiral organic compound that presents as a solid at room temperature.[2] Its structure features a chroman ring system with a bromine atom at the 7-position and an amine group with (R)-stereochemistry at the 4-position, supplied as a hydrochloride salt.[2]

PropertyValueSource(s)
Chemical Name (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride[3]
CAS Number 1810074-70-4[2]
Molecular Formula C₉H₁₁BrClNO[2]
Molecular Weight 264.55 g/mol [2]
Physical Form Solid[2]
Purity (Typical) ≥98%[2]
Storage Store at room temperature, keep dry and cool.[2]

The presence of the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the chiral amine is a critical determinant for stereospecific interactions with target proteins. The hydrochloride salt form generally improves the compound's stability and handling characteristics compared to the free base.

Synthesis of (R)-7-Bromochroman-4-amine Hydrochloride: A Strategic Approach

The synthesis of (R)-7-Bromochroman-4-amine hydrochloride is a multi-step process that hinges on the efficient and stereocontrolled construction of the chiral amine center. A logical and industrially scalable approach involves the synthesis of the racemic ketone precursor, 7-bromochroman-4-one, followed by an asymmetric reduction to yield the desired (R)-alcohol, which is then converted to the amine.

Synthesis of the Key Intermediate: 7-Bromochroman-4-one

The foundational step is the synthesis of 7-bromochroman-4-one. A common and effective method is the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.[4] This precursor can be prepared from 3-bromophenol and β-propiolactone.[5]

Experimental Protocol: Synthesis of 7-bromochroman-4-one

Step 1: Synthesis of 3-(3-bromophenoxy)propanoic acid

  • In a well-ventilated fume hood, dissolve 3-bromophenol in an aqueous solution of sodium hydroxide.

  • Cool the reaction mixture in an ice bath.

  • Slowly add β-propiolactone to the cooled solution while maintaining the temperature.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(3-bromophenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a mixture of 3-(3-bromophenoxy)propanoic acid and freshly prepared acid-activated Montmorillonite K-10 (300% by weight) in toluene, heat the reaction to reflux under an inert atmosphere for 30-45 minutes.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add dichloromethane.

  • Filter the Montmorillonite K-10 and wash it with dichloromethane.

  • Concentrate the organic filtrate under reduced pressure.

  • Extract the crude product with hexane to afford pure 7-bromochroman-4-one.[6]

Asymmetric Synthesis of the (R)-Chroman-4-ol

The critical step in establishing the desired stereochemistry is the asymmetric reduction of the prochiral 7-bromochroman-4-one. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method for this transformation, employing a chiral oxazaborolidine catalyst and a borane source.[7][8] The use of an (S)-CBS catalyst will stereoselectively deliver the hydride to the Re face of the ketone, yielding the (R)-alcohol.

Experimental Protocol: Asymmetric Reduction to (R)-7-Bromochroman-4-ol
  • To a dry round-bottom flask under an inert atmosphere (e.g., argon), add (S)-α,α-diphenyl-2-pyrrolidinemethanol.

  • Add anhydrous tetrahydrofuran (THF) and stir until the solid is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF dropwise. Hydrogen gas evolution will be observed.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.[7]

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • In a separate flask, prepare a solution of 7-bromochroman-4-one in anhydrous THF.

  • Slowly add the solution of 7-bromochroman-4-one to the catalyst mixture via a syringe or dropping funnel.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose excess borane.

  • Add 1 M HCl and stir the mixture for 30 minutes.

  • Extract the product with dichloromethane, wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude (R)-7-bromochroman-4-ol.[7]

Conversion to (R)-7-Bromochroman-4-amine Hydrochloride

The final steps involve the conversion of the chiral alcohol to the amine, followed by salt formation. This can be achieved through a variety of methods, including a Mitsunobu reaction with an azide source followed by reduction, or by conversion to a mesylate or tosylate followed by displacement with an amine surrogate and subsequent deprotection. A common route involves conversion to an azide followed by reduction.

Experimental Protocol: Synthesis of (R)-7-Bromochroman-4-amine Hydrochloride

Step 1: Azide Formation

  • Dissolve (R)-7-bromochroman-4-ol in anhydrous THF.

  • Add triphenylphosphine and cool the solution to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Add a solution of diphenylphosphoryl azide (DPPA) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify by column chromatography to yield (S)-4-azido-7-bromochroman (note the inversion of stereochemistry).

Step 2: Reduction of the Azide

  • Dissolve the (S)-4-azido-7-bromochroman in THF or methanol.

  • Add a reducing agent such as triphenylphosphine followed by water (Staudinger reduction), or perform a catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction accordingly to isolate the crude (R)-7-bromochroman-4-amine.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude (R)-7-bromochroman-4-amine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether or isopropanol with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-7-Bromochroman-4-amine hydrochloride.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-7-Bromochroman-4-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the chroman ring, and the methine proton at the chiral center. The aromatic protons will appear as a set of multiplets in the aromatic region. The protons on the chroman ring will exhibit characteristic shifts and coupling patterns. The methine proton at C4 will be a multiplet, and its coupling to the adjacent methylene protons at C3 will confirm the connectivity.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.[9][10] The chemical shifts will be indicative of the electronic environment of each carbon. The carbon bearing the bromine atom will be shifted downfield, as will the carbons of the aromatic ring. The carbon atoms of the chroman ring will appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base, the mass spectrum will show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio of M and M+2 peaks). The mass spectrum of the hydrochloride salt may show the protonated molecule of the free base.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[11][12] Key expected peaks include N-H stretching vibrations for the primary amine (as an ammonium salt), C-H stretching for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage in the chroman ring.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of (R)-7-Bromochroman-4-amine hydrochloride is a critical quality attribute. Chiral HPLC is the method of choice for this determination.[1][13][14][15]

Exemplary Chiral HPLC Method
  • Chiral Stationary Phase: A polysaccharide-based column, such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), is often effective for the separation of chiral amines.[16]

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol is typically used. A small amount of an amine modifier like diethylamine may be added to improve peak shape.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Temperature: Ambient or controlled column temperature (e.g., 25 °C).

The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable determination of enantiomeric excess.

Applications in Drug Discovery: A Key Building Block for BET Bromodomain Inhibitors

The primary utility of (R)-7-Bromochroman-4-amine hydrochloride in drug discovery lies in its role as a key intermediate in the synthesis of potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[17][18][19] BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[17][18][19] Their dysregulation has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.

The (R)-7-bromochroman-4-amine moiety often serves as a crucial part of the "warhead" that binds to the acetylated lysine recognition pocket of the bromodomain. The specific stereochemistry at the 4-position is frequently critical for achieving high-affinity binding and selectivity. The bromine atom at the 7-position can be utilized for further structural modifications to optimize pharmacokinetic and pharmacodynamic properties.

Signaling Pathway and Mechanism of Action

BET_Inhibition

Caption: Mechanism of BET Bromodomain Inhibition.

Safety and Handling

(R)-7-Bromochroman-4-amine hydrochloride is a chemical that should be handled by trained professionals in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(R)-7-Bromochroman-4-amine hydrochloride is a strategically important chiral building block with significant applications in modern drug discovery. Its well-defined stereochemistry, coupled with the synthetic versatility offered by the bromine substituent, makes it a valuable intermediate for the synthesis of complex and potent therapeutic agents. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their drug development programs, particularly in the pursuit of novel BET bromodomain inhibitors and other targeted therapies. As our understanding of the structural requirements for selective protein-ligand interactions continues to evolve, the demand for such precisely functionalized chiral scaffolds will undoubtedly grow.

References

  • Ayoub, A. M., Hawk, L. M. L., Herzig, R. J., Jiang, J., Wisniewski, A. J., Gee, C. T., ... & Georg, G. I. (2017). BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. Journal of Medicinal Chemistry, 60(12), 4805–4817. Available at: [Link]

  • Ayoub, A. M., et al. (2017). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. Available at: [Link]

  • Ayoub, A. M., et al. (2017). BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. PubMed. Available at: [Link]

  • Ayoub, A. M., et al. (2017). BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. OSTI.GOV. Available at: [Link]

  • Wang, L., et al. (2018). Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate. ResearchGate. Available at: [Link]

  • Ayoub, A. M., et al. (2017). BET Bromodomain Inhibitors With One-Step Synthesis. Amanote Research. Available at: [Link]

  • Zahorec, P., Hroboňová, K., & Ondrejovič, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie: časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(4), 155–165. Available at: [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6208. Available at: [Link]

  • Various Authors. (2006). United States Patent. Googleapis.com. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Appchem. 7-Bromochroman-4-amine. Appchem. Available at: [Link]

  • Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

  • Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development. Phenomenex. Available at: [Link]

  • Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. Royal Society of Chemistry. Available at: [Link]

  • Reddy, K. S., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Available at: [Link]

  • Lopes, R. Q., et al. (2018). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. Available at: [Link]

  • Yilmaz, F., & Oskay, M. (2022). Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst with A-optimal design-embedded model. Biotechnology and applied biochemistry, 69(1), 161–168. Available at: [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules (Basel, Switzerland), 23(9), 2359. Available at: [Link]

  • Prabavathi, N., & Senthil Nayaki, K. (2015). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Journal of Environmental Nanotechnology, 4(2), 1-13. Available at: [Link]

  • Lopes, R. Q., et al. (2018). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. Available at: [Link]

  • Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western. Available at: [Link]

  • Gao, Y. (2020). A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product. PubChem. Available at: [Link]

  • Various Authors. (2013). Preparation method of bromoaniline. Google Patents.
  • Wang, Y., et al. (2024). Analysis of the Chemical Constituents of Rhodobryum roseum Based on UHPLC-Q-Exactive Orbitrap Mass Spectrometry. ResearchGate. Available at: [Link]

  • Chemspace. 7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. Chemspace. Available at: [Link]

  • Achillion Pharmaceuticals, Inc. (2021). COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS. European Patent Office. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. PMC. Available at: [Link]

  • PubChem. [(3R)-4-bromo-1-hydroxy-7,8-dihydro-3H-oxaborolo[4,3-h][2][17]benzodioxin-3-yl]methanamine;hydrochloride. PubChem. Available at: [Link]

Sources

Exploratory

Synthesis of (R)-7-Bromochroman-4-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The chroman-4-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potassium channel blockers, bradykinin B1 receptor antagonists, and histone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman-4-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potassium channel blockers, bradykinin B1 receptor antagonists, and histone demethylase inhibitors[1]. Specifically, (R)-7-Bromochroman-4-amine hydrochloride (CAS: 1810074-70-4) serves as a highly versatile, stereopure building block. The 7-bromo substituent provides an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) in the synthesis of complex biaryl immunomodulators and oncology therapeutics[2].

This whitepaper details three distinct, field-proven synthetic paradigms for accessing this chiral amine. As a Senior Application Scientist, I have structured these protocols to emphasize mechanistic causality, self-validating analytical checkpoints, and scalable process chemistry principles.

Retrosynthetic Analysis & Strategic Pathway Selection

The synthesis of the (R)-configured primary amine at the C4 position of the chroman ring presents a classic stereochemical challenge. The rigid bicyclic nature of the 7-bromochroman-4-one precursor dictates that hydride delivery or transamination must be strictly face-selective.

We evaluate three orthogonal strategies:

  • Diastereoselective Reductive Amination (Ellman's Auxiliary): Relies on steric shielding via a chiral sulfinamide.

  • Biocatalytic Asymmetric Transamination: Leverages the exquisite active-site geometry of engineered ω -transaminases.

  • Classical Resolution: Utilizes differential solubility of diastereomeric salts formed with chiral acids[3].

SynthesisPathways SM 7-Bromochroman-4-one (Starting Material) Route1 Route A: Ellman's Auxiliary (Chiral Sulfinamide) SM->Route1 Ti(OEt)4, THF Route2 Route B: Biocatalytic (ω-Transaminase) SM->Route2 PLP, iPrNH2, Buffer SM_Racemic Racemic Amine SM->SM_Racemic NH4OAc, NaBH3CN Prod (R)-7-Bromochroman-4-amine HCl (Target API Scaffold) Route1->Prod 1. NaBH4 2. HCl/Dioxane Route2->Prod HCl/IPA Route3 Route C: Classical Resolution (Reductive Amination + Chiral Acid) Route3->Prod 1. Recrystallization 2. NaOH 3. HCl SM_Racemic->Route3 D-(-)-Tartaric Acid

Fig 1. Divergent synthetic pathways for (R)-7-Bromochroman-4-amine hydrochloride.

Paradigm I: Diastereoselective Reductive Amination (Ellman's Auxiliary)

Mechanistic Rationale

The use of (R)-(+)-2-methylpropane-2-sulfinamide (Ellman's auxiliary) is a gold standard in pharmaceutical development. Condensation with 7-bromochroman-4-one yields a chiral sulfinyl imine. The bulky tert-butyl group effectively blocks the Si-face of the imine. Consequently, when sodium borohydride ( NaBH4​ ) is introduced, hydride attack is restricted to the less hindered Re-face, establishing the (R)-stereocenter with high diastereoselectivity.

This is a self-validating system : if the reduction is imperfect, the resulting diastereomers can be easily identified via crude 1H -NMR (splitting of the tert-butyl singlet) and separated via standard silica gel chromatography prior to the final salt break.

EllmanMechanism K 7-Bromochroman-4-one Imine Chiral Sulfinyl Imine (Si-face blocked) K->Imine + Aux, Ti(OEt)4 Aux (R)-t-BuSONH2 Sulfinamide (R,R)-Sulfinamide Imine->Sulfinamide + Hydride Hydride Hydride Attack (NaBH4) Re-face selective Target (R)-Amine HCl Salt Sulfinamide->Target HCl/Dioxane

Fig 2. Stereocontrol mechanism via (R)-tert-butanesulfinamide auxiliary.

Step-by-Step Protocol
  • Imine Condensation:

    • Charge a dry, argon-purged flask with 7-bromochroman-4-one (1.0 eq) and (R)-(+)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.5 M).

    • Add Ti(OEt)4​ (2.0 eq) dropwise. Stir at 70 °C for 12 hours.

    • Validation Check: TLC/LC-MS should indicate complete consumption of the ketone.

    • Cool to room temperature, quench with saturated aqueous NaCl, filter through a Celite pad, and extract with EtOAc. Dry the organic layer over Na2​SO4​ and concentrate.

  • Diastereoselective Reduction:

    • Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -48 °C (dry ice/acetonitrile bath).

    • Add NaBH4​ (3.0 eq) in portions. Stir for 4 hours at -48 °C.

    • Quench slowly with MeOH, warm to room temperature, and partition between EtOAc and water. Isolate the (R,R)-sulfinamide.

  • Deprotection and Salt Formation:

    • Dissolve the purified (R,R)-sulfinamide in MeOH (0.2 M).

    • Add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours.

    • Concentrate the mixture in vacuo and triturate the residue with anhydrous diethyl ether to precipitate (R)-7-Bromochroman-4-amine hydrochloride as a white crystalline solid.

Paradigm II: Biocatalytic Asymmetric Transamination

Mechanistic Rationale

For large-scale, sustainable synthesis, biocatalysis is unmatched. Engineered (R)-selective ω -transaminases ( ω -TA) utilize pyridoxal-5'-phosphate (PLP) as a cofactor. The enzyme transfers an amino group from a cheap donor (isopropylamine) to the PLP, forming pyridoxamine-5'-phosphate (PMP). The ketone substrate then enters the highly restricted active site, where the amine is transferred from PMP to the ketone with perfect enantiocontrol (>99% ee). The equilibrium is driven forward by using a vast excess of isopropylamine and allowing the volatile acetone byproduct to evaporate.

TransaminaseCycle E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Aminated State) E_PLP->E_PMP Amine Transfer Product (R)-7-Bromochroman-4-amine E_PLP->Product E_PMP->E_PLP Chiral Amination Ketone Acetone (Byproduct) E_PMP->Ketone AmineDonor Isopropylamine AmineDonor->E_PMP Substrate 7-Bromochroman-4-one Substrate->E_PLP

Fig 3. Catalytic cycle of ω-transaminase utilizing PLP/PMP cofactor exchange.

Step-by-Step Protocol
  • Buffer & Enzyme Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.

    • Dissolve isopropylamine (1.0 M) in the buffer and adjust the pH back to 7.5 using concentrated HCl.

  • Biocatalytic Reaction:

    • Dissolve 7-bromochroman-4-one (100 mM final concentration) in DMSO (10% v/v of total reaction volume).

    • Add the DMSO solution and the (R)-selective ω -TA powder (e.g., ATA-117 homolog, 2 g/L) to the buffer.

    • Incubate in an orbital shaker at 30 °C, 250 rpm for 24–48 hours.

    • Validation Check: Monitor conversion via chiral HPLC. Enzymes do not produce the wrong enantiomer; incomplete reaction indicates enzyme inhibition, not a loss of stereopurity.

  • Downstream Processing:

    • Adjust the reaction mixture to pH 11 using 5M NaOH to ensure the product amine is fully deprotonated.

    • Extract three times with methyl tert-butyl ether (MTBE).

    • Dry the combined organic layers over Na2​SO4​ , filter, and add 2M HCl in isopropanol dropwise until pH ~2. The target hydrochloride salt will precipitate out. Filter and dry.

Paradigm III: Classical Resolution via Chiral Acids

Mechanistic Rationale

When specialized catalysts or enzymes are unavailable, classical resolution remains a robust industrial fallback. The racemic amine is synthesized via reductive amination, followed by salt formation with a chiral acid. Literature confirms that utilizing D-(-)-tartaric acid or (R)-mandelic acid preferentially crystallizes the (R)-chroman-4-amine diastereomeric salt[3].

Step-by-Step Protocol
  • Synthesis of Racemate: React 7-bromochroman-4-one with ammonium acetate ( NH4​OAc , 10 eq) and sodium cyanoborohydride ( NaBH3​CN , 1.5 eq) in methanol at room temperature for 16 hours. Quench with 1M NaOH, extract with DCM, and concentrate to yield racemic 7-bromochroman-4-amine.

  • Diastereomeric Salt Resolution:

    • Dissolve the racemic amine (1.0 eq) and D-(-)-tartaric acid (1.0 eq) in a boiling mixture of EtOH/ H2​O (9:1).

    • Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour to induce selective crystallization.

    • Filter the crystals and perform one additional recrystallization from boiling EtOH to upgrade the diastereomeric excess (de) to >98%.

  • Salt Break & Final HCl Formation:

    • Suspend the tartrate salt in water, basify with 2M NaOH (pH 12), and extract the free (R)-amine into DCM.

    • Dry the organic layer, concentrate, dissolve in diethyl ether, and bubble dry HCl gas (or add HCl/dioxane) to precipitate the final (R)-7-Bromochroman-4-amine hydrochloride.

Comparative Data Analysis

To guide process chemistry decisions, the quantitative metrics of the three paradigms are summarized below:

MetricParadigm I (Ellman's Auxiliary)Paradigm II (Biocatalytic)Paradigm III (Classical Resolution)
Overall Yield 65–70%80–85%30–35% (max 50% theoretical)
Enantiomeric Excess (ee) >98%>99%>95% (after 2 recrystallizations)
Scalability High (Requires cryogenic cooling)Very High (Ambient conditions)Moderate (Solvent intensive)
Reagent Cost High (Chiral auxiliary, Ti(OEt)4​ )Low (Enzyme, iPrNH2​ )Low (Tartaric acid)
Environmental Impact Moderate (Titanium waste, solvents)Low (Aqueous buffer, biodegradable)Moderate (High solvent volumes)

References

  • Vertex Pharmaceuticals Incorporated. (2015). Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (WO2015089337A1).
  • Sigma-Aldrich. Product Page: (R)-7-Bromochroman-4-amine hydrochloride (CAS 1810074-70-4).
  • Andrade, L. H., Barcellos, T., & Santiago, C. G. (2010). Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. Tetrahedron Letters, 51(45), 5904-5907.
  • ACS Publications. (2025). Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans... Organic Letters.

Sources

Foundational

(R)-7-Bromochroman-4-amine hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-7-Bromochroman-4-amine Hydrochloride For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical properties...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of (R)-7-Bromochroman-4-amine Hydrochloride

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical properties of a chiral active pharmaceutical ingredient (API) is fundamental to its successful development. (R)-7-Bromochroman-4-amine hydrochloride, a key building block in medicinal chemistry, presents a unique set of characteristics that dictate its handling, formulation, and ultimate therapeutic efficacy. This guide provides an in-depth analysis of its core physical properties, blending established data with the scientific rationale behind the experimental techniques used for their determination.

Core Molecular Identity

The foundational properties of (R)-7-Bromochroman-4-amine hydrochloride define its chemical nature and are the starting point for all further characterization. These properties are confirmed through a combination of elemental analysis, mass spectrometry, and spectroscopic methods.

PropertyValueSource
Chemical Formula C₉H₁₁BrClNO[1]
Molecular Weight 264.55 g/mol [1]
CAS Number 1810074-70-4[1]
Appearance Solid[1]
Purity (Typical) ≥98%[1]

The hydrochloride salt form is crucial for improving the solubility and stability of the parent amine, a common strategy in drug development to enhance bioavailability.

Thermal Properties: Melting Point Analysis

While a specific, experimentally determined melting point for (R)-7-Bromochroman-4-amine hydrochloride is not widely published, its determination is critical. The melting point is a primary indicator of purity; a sharp melting range typically signifies a highly pure compound, whereas a broad range can indicate the presence of impurities.

Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC) is the gold-standard technique for melting point determination in the pharmaceutical industry. Unlike simple capillary methods, DSC provides a wealth of information beyond the melting temperature, including the heat of fusion (enthalpy) and can reveal the presence of polymorphs, which are different crystalline forms of the same compound that can have different physical properties, including solubility and stability.

Experimental Protocol: Melting Point Determination by DSC
  • Sample Preparation: Accurately weigh 1-3 mg of (R)-7-Bromochroman-4-amine hydrochloride into a tared aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_result Data Interpretation prep1 Weigh 1-3 mg of sample prep2 Seal in Al pan prep1->prep2 dsc Heat at 10 °C/min under N₂ prep2->dsc data Record heat flow dsc->data thermogram Generate Thermogram data->thermogram mp Determine Melting Point (Onset/Peak) thermogram->mp Optical_Rotation cluster_setup Measurement Setup cluster_measurement Analysis cluster_calculation Calculation solution Prepare solution of known concentration polarimeter Fill polarimeter cell solution->polarimeter light Pass polarized light (589 nm) through sample polarimeter->light measure Measure angle of rotation (α) light->measure calculate Calculate Specific Rotation [α] = α / (l × c) measure->calculate report Report [α] with T, λ, and solvent calculate->report

Sources

Exploratory

Advanced Applications of (R)-7-Bromochroman-4-amine Hydrochloride in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern rational drug design, the selection of a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern rational drug design, the selection of a privileged scaffold dictates the trajectory of a medicinal chemistry campaign. (R)-7-Bromochroman-4-amine hydrochloride (CAS: 1810074-70-4) has emerged as a highly versatile, chiral bicyclic building block. Characterized by a conformationally restricted chroman core, a stereospecific amine at the C4 position, and a reactive bromine handle at the C7 position, this compound serves as a critical intermediate in the synthesis of advanced biaryl therapeutics.

Most notably, this scaffold is a foundational vector in the development of Bruton's Tyrosine Kinase (BTK) inhibitors for oncology and immunology[1], as well as Ketohexokinase (KHK) inhibitors targeting metabolic syndromes[2]. This guide provides an in-depth mechanistic analysis of the scaffold and field-proven, self-validating protocols for its functionalization.

Physicochemical & Structural Profiling

Understanding the quantitative parameters and physical state of a building block is critical for predictable scale-up and library synthesis. The hydrochloride salt form is specifically chosen over the free base to ensure long-term stability.

PropertyValueCausality / Strategic Significance
Chemical Name (R)-7-Bromochroman-4-amine hydrochlorideProvides a rigid, oxygen-containing bicyclic system that restricts the conformational flexibility of attached pharmacophores.
CAS Number 1810074-70-4Unique identifier ensuring the exact (R)-stereoisomer is procured, preventing chiral contamination in biological assays.
Molecular Formula C9H11BrClNO[3]Represents the active core plus the HCl salt.
Molecular Weight 264.55 g/mol Low molecular weight provides ample room for downstream elaboration without violating Lipinski's Rule of 5.
Physical Form Solid powder[4]Facilitates precise gravimetric dispensing in high-throughput automated synthesis platforms.
Salt Form Hydrochloride[4]Crucial Causality: The HCl salt protonates the C4-amine, preventing spontaneous air oxidation and eliminating the risk of base-catalyzed racemization during long-term storage.

Mechanistic Causality in Scaffold Design

The architecture of (R)-7-Bromochroman-4-amine hydrochloride is not accidental; it is engineered for orthogonal functionalization.

  • The Chroman Core: The fused benzene and dihydropyran rings create a rigid, non-planar geometry. When bound to a kinase hinge region, this rigidity reduces the entropic penalty of binding compared to flexible acyclic chains, directly translating to higher binding affinity.

  • The (R)-C4 Amine (Chiral Vector): The absolute (R)-configuration dictates the 3D trajectory of subsequent substituents (e.g., acrylamide warheads in covalent inhibitors). This precise vectoring is what allows the resulting drug to achieve exquisite kinase selectivity, avoiding off-target toxicity.

  • The C7 Bromine (Cross-Coupling Handle): Bromine is the optimal halogen for palladium-catalyzed cross-coupling. It is significantly more reactive toward oxidative addition than chlorine, yet far more chemically stable and less light-sensitive than iodine.

ScaffoldLogic A (R)-7-Bromochroman-4-amine (Core Scaffold) B C4-Amine Functionalization (Chiral Vectoring) A->B Step 1: Base/Electrophile C C7-Bromine Functionalization (Cross-Coupling Handle) A->C Step 2: Pd-Catalyst D Amide/Urea Formation (H-Bond Donor/Acceptor) B->D E Suzuki/Buchwald (Biaryl Extension) C->E F Advanced Kinase Inhibitor (e.g., BTK/KHK) D->F E->F

Caption: Logical workflow for the orthogonal functionalization of the (R)-7-Bromochroman-4-amine scaffold.

Advanced Synthetic Workflows

To maintain scientific integrity, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) and mechanistic rationales for reagent selection.

Protocol 1: C4-Amine Amidation (Chiral Vectoring)

Objective: Couple a carboxylic acid to the C4 amine without inducing racemization at the fragile stereocenter.

  • Step 1: Activation. In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature to pre-form the active HOAt ester.

  • Step 2: Nucleophilic Addition. Add (R)-7-Bromochroman-4-amine hydrochloride (1.0 eq) to the mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality Check: DIPEA is strictly chosen over Triethylamine (TEA). Its steric bulk prevents it from acting as a competing nucleophile against the active ester. Furthermore, 3.0 equivalents are mandatory: 1 eq to neutralize the HCl salt (releasing the free amine), 1 eq to drive the coupling, and 1 eq to maintain a basic microenvironment.

  • Step 3: In-Process Control (IPC). Stir for 2 hours. Validate reaction completion via LC-MS. The self-validating marker is the complete disappearance of the m/z 228/230 (free amine isotope pattern) peak.

  • Step 4: Aqueous Workup. Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl.

    • Causality Check: The 5% LiCl wash is a critical step to partition residual DMF into the aqueous phase, preventing solvent contamination during downstream isolation. Dry over Na2​SO4​ and concentrate.

Protocol 2: C7-Bromine Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at the C7 position to build the biaryl core characteristic of KHK and BTK inhibitors[1],[2].

  • Step 1: Reagent Assembly. In a Schlenk flask, combine the C4-functionalized intermediate from Protocol 1 (1.0 eq), the target arylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq) in a 1,4-Dioxane/Water mixture (4:1 v/v).

  • Step 2: Degassing (Critical). Subject the mixture to 3 cycles of freeze-pump-thaw, or sparge vigorously with Argon for 15 minutes.

    • Causality Check: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle. Degassing is the primary self-validating step for reproducible yields.

  • Step 3: Catalysis. Under a positive flow of Argon, add Pd(dppf)Cl2​ (0.05 eq). Heat to 90°C for 4-6 hours. The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the final reductive elimination step and suppressing undesired β -hydride elimination.

  • Step 4: IPC & Scavenging. Monitor via LC-MS. Upon completion, cool to room temperature and filter through a pad of Celite to remove bulk palladium black. Add SiliaMetS® Thiol resin (or equivalent) to the filtrate and stir at 40°C for 1 hour.

    • Causality Check: The thiol resin covalently scavenges soluble palladium species. This guarantees that the final API is free of heavy metal toxicity, which would otherwise generate false positives in cellular assays.

Target Application: BTK & KHK Inhibition Pathways

Compounds derived from the (R)-7-Bromochroman-4-amine scaffold have shown profound efficacy in disrupting disease-driving kinase cascades. For instance, outlines the use of such biaryl compounds as potent inhibitors of Bruton's Tyrosine Kinase (BTK)[1].

In B-cell malignancies, hyperactive B-Cell Receptor (BCR) signaling drives unchecked cellular proliferation. Scaffold-derived inhibitors bind to the hinge region of BTK, blocking its ability to phosphorylate downstream targets like PLCγ2, thereby starving the cancer cells of survival signals.

BTKPathway BCR B-Cell Receptor (BCR) Antigen Activation SYK SYK / LYN Kinases (Upstream Activation) BCR->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Recruits & Activates PLCg2 PLCγ2 Activation (Calcium Mobilization) BTK->PLCg2 Signal Transduction NFkB NF-κB / NFAT Pathways (Proliferation & Survival) PLCg2->NFkB Transcriptional Response Inhibitor Scaffold-Derived BTK Inhibitor Inhibitor->BTK Covalent/Allosteric Block

Caption: BCR signaling cascade illustrating the targeted inhibition of BTK by scaffold-derived therapeutics.

Similarly, in metabolic disorders, utilizes related architectures to inhibit Ketohexokinase (KHK), the rate-limiting enzyme in dietary fructose metabolism, thereby mitigating non-alcoholic fatty liver disease (NAFLD)[2].

References

  • Title: Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (WO2015089337A1)
  • Title: Khk inhibitors (WO2022212194A1)

Sources

Foundational

Introduction: Beyond Single-Target Pharmacology in CNS Disorders

An In-Depth Technical Guide on the Multimodal Mechanism of Action in CNS Drug Discovery: A Case Study Approach A Note to the Researcher: Publicly available information regarding the specific mechanism of action for (R)-7...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Multimodal Mechanism of Action in CNS Drug Discovery: A Case Study Approach

A Note to the Researcher: Publicly available information regarding the specific mechanism of action for (R)-7-Bromochroman-4-amine hydrochloride is limited. This compound is primarily categorized as a research chemical or building block in synthetic chemistry.[1][2][3] However, the chroman-4-amine scaffold is of significant interest in medicinal chemistry for its potential to interact with various CNS targets.

This guide, therefore, adopts a case study approach to explore a well-elucidated, complex mechanism of action that is highly relevant to modern CNS drug discovery: the multimodal serotonergic agent. We will use the antidepressant Vortioxetine (formerly Lu AA21004) as our primary exemplar. The principles and experimental methodologies discussed herein are directly applicable to the characterization of novel compounds like (R)-7-Bromochroman-4-amine hydrochloride, should they be investigated for similar therapeutic applications.

The traditional "one-drug, one-target" paradigm has seen considerable success in medicine. However, for complex neurological and psychiatric disorders, which are often characterized by dysregulation across multiple neurotransmitter systems, a more nuanced approach is required. Multimodal pharmacology, wherein a single chemical entity engages multiple distinct targets, offers a promising strategy to achieve a more robust and potentially faster-acting therapeutic effect.

Vortioxetine represents a successful clinical implementation of this strategy.[4][5][6] Its unique pharmacological profile, which combines potent serotonin (5-HT) reuptake inhibition with modulation of several 5-HT receptors, is thought to underlie its efficacy in treating major depressive disorder (MDD), including the cognitive symptoms that are often refractory to traditional treatments.[4][7]

The Multimodal Signature of Vortioxetine: A Mechanistic Deep Dive

The therapeutic action of Vortioxetine is not attributable to a single biological interaction but rather to the synergistic effects of its engagement with multiple serotonergic proteins.[8] While its precise mechanism of action is still under investigation, it is hypothesized to work through a combination of serotonin reuptake blockade and direct modulation of various serotonin receptors.[5]

Primary Target Engagement: The Serotonin Transporter (SERT)

Similar to selective serotonin reuptake inhibitors (SSRIs), a cornerstone of Vortioxetine's action is its high-affinity binding to and inhibition of the serotonin transporter (SERT).[5][6] This action blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of this key mood-regulating neurotransmitter.[6]

A Symphony of Receptor Interactions

What distinguishes Vortioxetine from traditional SSRIs is its concurrent activity at several 5-HT receptors.[4][5] This multi-receptor engagement fine-tunes the overall effect on serotonergic and other neurotransmitter systems.

Target ReceptorActionPutative Downstream Effect
5-HT1A AgonistContributes to antidepressant and anxiolytic effects; accelerates desensitization of presynaptic 5-HT1A autoreceptors, potentially leading to a faster onset of action.[4][5]
5-HT1B Partial AgonistModulates serotonin release; may contribute to effects on other neurotransmitter systems.[5][7]
5-HT1D AntagonistBlocks presynaptic autoreceptors that normally inhibit serotonin release, thus further increasing synaptic serotonin levels.[4][6]
5-HT3 AntagonistMay mitigate nausea and vomiting, common side effects of serotonergic agents; enhances the release of other neurotransmitters like acetylcholine and norepinephrine.[4]
5-HT7 AntagonistImplicated in antidepressant-like effects, regulation of circadian rhythms, and pro-cognitive effects.[6][9]

This combination of SERT inhibition and receptor modulation leads to a more significant and widespread increase in the levels of not only serotonin but also other crucial neurotransmitters, including dopamine, norepinephrine, acetylcholine, and histamine, in key brain regions.[7][9]

Visualizing the Multimodal Signaling Cascade

The following diagram illustrates the integrated mechanism of action of a multimodal agent like Vortioxetine at the synaptic level.

Multimodal_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron PreNeuron 5-HT Synthesis SynapticCleft Synaptic 5-HT PreNeuron->SynapticCleft Release SERT SERT HT1A_pre 5-HT1A (Autoreceptor) HT1A_pre->PreNeuron Inhibits Release HT1D_pre 5-HT1D (Autoreceptor) HT1D_pre->PreNeuron Inhibits Release HT1A_post 5-HT1A Response Therapeutic Response (e.g., Antidepressant, Pro-cognitive) HT1A_post->Response HT1B_post 5-HT1B HT1B_post->Response HT3_post 5-HT3 HT3_post->Response HT7_post 5-HT7 HT7_post->Response SynapticCleft->SERT Reuptake SynapticCleft->HT1A_pre SynapticCleft->HT1D_pre SynapticCleft->HT1A_post SynapticCleft->HT1B_post SynapticCleft->HT3_post SynapticCleft->HT7_post Vortioxetine Vortioxetine Vortioxetine->SERT Inhibits Vortioxetine->HT1A_pre Agonist Vortioxetine->HT1D_pre Antagonist Vortioxetine->HT1A_post Agonist Vortioxetine->HT1B_post Partial Agonist Vortioxetine->HT3_post Antagonist Vortioxetine->HT7_post Antagonist

Caption: Integrated synaptic mechanism of a multimodal serotonergic agent.

Experimental Protocols for Characterizing a Multimodal Compound

Elucidating such a complex mechanism of action requires a suite of in vitro and in vivo assays. The following protocols provide a framework for the characterization of a novel compound suspected of having multimodal activity.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional activity (e.g., agonist, antagonist, partial agonist) of the test compound at a panel of relevant CNS targets.

Protocol: Radioligand Binding Assay for SERT Affinity

  • Preparation of Membranes: Prepare cell membranes from a cell line stably expressing the human serotonin transporter (hSERT).

  • Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand: Use a high-affinity SERT radioligand, such as [³H]-citalopram.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., (R)-7-Bromochroman-4-amine hydrochloride).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 (the concentration of the compound that inhibits 50% of specific binding) and then derive the Ki value using the Cheng-Prusoff equation.

A similar approach can be used for the various 5-HT receptors, using appropriate radioligands for each target. Functional assays, such as cAMP assays for G-protein coupled receptors, are then required to determine the nature of the interaction (agonist, antagonist, etc.).[10]

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of the test compound on extracellular levels of multiple neurotransmitters in specific brain regions of living animals.

Protocol: Microdialysis in the Rat Medial Prefrontal Cortex

  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula into the medial prefrontal cortex.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Compound Administration: Administer the test compound (e.g., subcutaneously or intraperitoneally).

  • Post-Dose Collection: Continue to collect dialysate samples at regular intervals for several hours.

  • Analysis: Analyze the dialysate samples for concentrations of serotonin, dopamine, and norepinephrine using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Presentation: Express the results as a percentage change from the baseline neurotransmitter levels.

This technique provides crucial in vivo evidence for the compound's effect on neurotransmitter dynamics, directly reflecting its integrated mechanism of action.[9][10]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Start Novel Compound ((R)-7-Bromochroman-4-amine HCl) Binding Radioligand Binding Assays (SERT, 5-HT Receptors) Start->Binding Functional Functional Assays (e.g., cAMP, Ca2+ flux) Binding->Functional Determine Ki Microdialysis Microdialysis (Neurotransmitter Levels) Functional->Microdialysis Confirm Target Engagement & Function Behavior Behavioral Models (e.g., Forced Swim Test) Microdialysis->Behavior Lead_Opt Lead Optimization / Preclinical Development Behavior->Lead_Opt Establish Efficacy

Caption: A typical workflow for characterizing a novel multimodal CNS agent.

Conclusion and Future Directions

The development of multimodal agents like Vortioxetine marks a significant advancement in the pharmacological treatment of complex CNS disorders. By moving beyond single-target interactions, these compounds can modulate entire neural circuits in a more holistic manner, potentially leading to improved efficacy, a faster onset of action, and a better side-effect profile.

For a novel compound such as (R)-7-Bromochroman-4-amine hydrochloride, the path to understanding its mechanism of action begins with the systematic in vitro and in vivo characterization outlined in this guide. Determining its binding affinity and functional activity at a comprehensive panel of CNS targets is the critical first step. Should this initial screening reveal a multimodal profile, subsequent studies using techniques like microdialysis and behavioral pharmacology will be essential to validate these findings and elucidate the compound's overall therapeutic potential. The principles of multimodal action provide a powerful framework for the rational design and development of the next generation of CNS therapeutics.

References

  • Psych Scene Hub. (2017, October 27). A Focus on Vortioxetine - Mechanism of Action and Efficacy. [Link]

  • Fornaro, M. et al. (2015). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. National Center for Biotechnology Information. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Vortioxetine Hydrobromide?. Patsnap Synapse. [Link]

  • Stahl, S. M. (2015). Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): enhancing serotonin release by combining serotonin (5HT) transporter inhibition with actions at 5HT receptors (5HT1A, 5HT1B, 5HT1D, 5HT7 receptors). CNS Spectrums, 20(2), 93-7. [Link]

  • Stahl, S. M. (2015). Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): Actions at serotonin receptors may enhance downstream release of four pro-cognitive neurotransmitters. ResearchGate. [Link]

  • Mørk, A. et al. (2012). Pharmacological Effects of Lu AA21004: A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Pharmacology and Experimental Therapeutics, 340(3), 666-675. [Link]

  • Drugs of the Future. (2011). LU-AA-21004. [Link]

  • Mørk, A. et al. (2012). Pharmacological Effects of Lu AA21004: A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Semantic Scholar. [Link]

  • Mørk, A. et al. (2012). Pharmacological effects of Lu AA21004: a novel multimodal compound for the treatment of major depressive disorder. PubMed. [Link]

  • Molecules. (2021). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. [Link]

  • Applichem. 7-Bromochroman-4-amine. [Link]

Sources

Exploratory

Chroman-4-amine Derivatives: A Comprehensive Technical Guide on Synthesis, Pharmacology, and Drug Development

Executive Summary The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic framework deeply embedded in medicinal chemistry. Among its functionalized variants, chroman-4-amine derivatives have emer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic framework deeply embedded in medicinal chemistry. Among its functionalized variants, chroman-4-amine derivatives have emerged as highly versatile pharmacophores. By combining the rigid, lipophilic benzopyran core with a basic amine center at the C4 position, these derivatives exhibit remarkable binding affinities across diverse biological targets.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pharmacology and bench-level execution. This guide critically examines the structure-activity relationships (SAR) of chroman-4-amines, details their mechanisms of action in neurodegenerative and cardiovascular diseases, and provides self-validating, step-by-step synthetic protocols to ensure reproducible laboratory workflows.

Pharmacological Significance & Target Mechanisms

Chroman-4-amine derivatives are actively investigated for their multi-target therapeutic potential, particularly in age-related neurodegenerative diseases and cardiovascular ion channel modulation.

Neurodegeneration: MAO and BuChE Inhibition

A primary mechanism of action for chroman-4-amines in Alzheimer’s and Parkinson’s diseases is the inhibition of Monoamine Oxidase (MAO-A and MAO-B) and Butyrylcholinesterase (BuChE)[1][2]. The amine group introduces a basic center critical for interacting with acidic residues within the enzyme active sites. For instance, N-propargylated gem-dimethylchroman-4-amines have demonstrated selective, mixed inhibition of equine BuChE (IC₅₀ = 7.6 μM), while other variants act as potent MAO inhibitors, preventing the degradation of monoamine neurotransmitters[2].

Pathway Chroman Chroman-4-amine Derivatives MAO Monoamine Oxidase (MAO-A / MAO-B) Chroman->MAO Inhibits Active Site Neurotransmitters Monoamine Neurotransmitters MAO->Neurotransmitters Blocked Degradation Degradation Degradation Products Neurotransmitters->Degradation Catalyzed by MAO Synapse Increased Synaptic Availability Neurotransmitters->Synapse Accumulates Neuroprotection Neuroprotection & Cognitive Enhancement Synapse->Neuroprotection Promotes

Caption: Mechanism of MAO inhibition by chroman-4-amines for neuroprotection.

Ion Channel Modulation & Receptor Antagonism

Beyond the CNS, specific sulfonated chroman-4-amines act as potent Kv1.5 potassium channel blockers (IC₅₀ = 0.11 μM) with excellent selectivity over hERG, making them viable candidates for atrial fibrillation therapies[3]. Furthermore, chiral chroman-4-amines serve as key intermediates for human Bradykinin B1 receptor antagonists, which are implicated in inflammatory pain and hypotension[4].

Comparative Biological Activity Data

The table below synthesizes quantitative data for key chroman-4-amine derivatives to facilitate rapid SAR comparison:

Compound / DerivativePrimary TargetBiological Activity / IC₅₀Mechanistic Note
(R)-7-Methylchroman-4-amine MAO-A / MAO-BModulatorPrevents monoamine degradation in the synaptic cleft[1].
6-Bromo-8-chlorochroman-4-amine SIRT2~1.5 μM (Analogous)Halogenation at C6/C8 significantly increases lipophilicity and binding affinity[5].
Chroman-4-amine Sulfonamide IV Kv1.5 ChannelIC₅₀ = 0.11 μMHigh selectivity over hERG; prolongs atrial action potential[3].
N-propargyl-gem-dimethylchroman-4-amine eqBuChEIC₅₀ = 7.6 μMMixed inhibition; interactions validated via STD-NMR and docking[2].

Structure-Activity Relationships (SAR) & Stereochemistry

The pharmacological efficacy of chroman-4-amines is heavily dictated by two structural parameters:

  • Aromatic Substitution (Halogenation): The introduction of electron-withdrawing halogens (e.g., 6-bromo, 8-chloro, or 6,8-difluoro) onto the benzopyran ring dramatically alters the compound's physicochemical properties. Fluorine substitution blocks sites of metabolic degradation, prolonging the drug's half-life, while heavier halogens like bromine increase lipophilicity, driving deeper insertion into hydrophobic enzyme pockets (e.g., SIRT2)[5][6].

  • Stereochemistry at C4: The C4 position is a chiral center. Biological systems are inherently asymmetric; thus, the (R)- and (S)-enantiomers of chroman-4-amines often exhibit highly divergent binding affinities. For example, the (R)-configuration is strictly required for certain Bradykinin B1 receptor antagonists[4]. Consequently, modern synthetic routes must prioritize stereocontrol.

Advanced Synthetic Methodologies

The synthesis of the chroman-4-amine core has evolved from traditional harsh reductions to elegant, metal-free, and asymmetric catalytic processes.

Synthesis Ketone Chroman-4-one RedAmin Reductive Amination (NaBH3CN, NH4OAc) Ketone->RedAmin Amine Primary Amine / NH3 Amine->RedAmin Racemic Racemic Chroman-4-amine RedAmin->Racemic Direct Synthesis Aldehyde ortho-Allyloxy-benzaldehydes + Anilines Photocat Visible Light + Eosin Y (Photocatalysis) Aldehyde->Photocat Photocat->Racemic Metal-Free Domino Resolution Chiral Resolution / Asymmetric Synthesis Racemic->Resolution Enantiopure Enantiopure (R)- or (S)- Chroman-4-amine Resolution->Enantiopure Stereocontrol

Caption: Synthetic workflows for racemic and enantiopure chroman-4-amine derivatives.

Visible-Light-Promoted Metal-Free Synthesis

A breakthrough in green chemistry involves the visible-light-induced three-component sulfonylation/aminoalkylation of alkenes. Using Eosin Y as an organic photocatalyst, ortho-allyloxy-benzaldehydes, anilines, and sodium benzenesulfinates undergo an in situ imine condensation followed by a radical-mediated C–S/C–C domino bond formation[3]. Causality: Eosin Y acts as a single-electron transfer (SET) agent under visible light, avoiding the toxicity and trace-metal contamination associated with transition-metal catalysts, which is highly advantageous for late-stage pharmaceutical synthesis.

Asymmetric Synthesis via CBS Reduction

To achieve enantiopure (R)- or (S)-chroman-4-amines, researchers often employ a Corey-Bakshi-Shibata (CBS) reduction of chroman-4-ones to yield chiral chroman-4-ols, followed by azide inversion (Mitsunobu conditions) and subsequent reduction (Staudinger reaction)[4]. Alternatively, racemic mixtures can be resolved using chiral acids like (R)-mandelic or D-tartaric acid to precipitate the desired enantiomeric salt without the need for preparative chromatography[4].

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) behind the chemical choice and the expected validation checkpoints.

Protocol 1: Reductive Amination of Chroman-4-ones[2][5]

Objective: Synthesize racemic gem-dimethylchroman-4-amine from its corresponding chroman-4-one precursor.

  • Preparation: Dissolve 1.0 mmol of the substituted chroman-4-one in 3.0 mL of absolute ethanol in a pressure flask.

  • Imine Formation: Add 5.0 mL of 25% aqueous ammonia and 20 equivalents of ammonium acetate.

    • Causality: The massive excess of ammonium acetate buffers the solution to a slightly acidic pH (~pH 6) and drives the thermodynamic equilibrium strictly toward the iminium ion intermediate.

  • Reduction: Slowly add 2.5 equivalents of sodium cyanoborohydride (NaBH₃CN).

    • Causality: NaBH₃CN is chosen over NaBH₄ because it is stable in slightly acidic conditions and selectively reduces the highly electrophilic iminium ion without reducing the unreacted starting ketone.

  • Reaction & Monitoring: Seal the flask and stir at 120 °C. Monitor via TLC (Hexane:EtOAc 7:3).

    • Self-Validation Check: The reaction is complete when the UV-active ketone spot disappears and a new, highly polar spot emerges that stains positively (purple/pink) with ninhydrin, confirming the presence of a primary amine.

  • Workup: Quench with 1M HCl (to destroy excess hydride), basify with NaOH to pH 10, and extract with dichloromethane (3 x 15 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: In Vitro MAO Inhibition Kinetic Assay[1][2]

Objective: Determine the IC₅₀ of synthesized chroman-4-amines against Monoamine Oxidase B.

  • Reagent Setup: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B enzyme to a working concentration of 5 μg/mL.

  • Inhibitor Incubation: In a 96-well opaque microplate, mix 50 μL of the enzyme solution with 25 μL of the chroman-4-amine derivative (serially diluted from 100 μM to 1 nM in buffer with <1% DMSO). Incubate at 37 °C for 15 minutes.

  • Substrate Addition: Add 25 μL of kynuramine (final concentration 50 μM) to initiate the reaction.

    • Causality: Kynuramine is a non-fluorescent substrate. MAO cleaves it to form 4-hydroxyquinoline, which is highly fluorescent. This allows for continuous, real-time kinetic monitoring without secondary coupled enzymes.

  • Measurement & Validation: Measure fluorescence continuously for 30 minutes at Ex/Em = 310/400 nm.

    • Self-Validation Check: Include a "Vehicle Control" (enzyme + DMSO + substrate) to establish the maximum velocity ( Vmax​ ) baseline, and a "Blank Control" (buffer + inhibitor + substrate, NO enzyme) to ensure the chroman-4-amine itself does not auto-fluoresce at 400 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot % inhibition vs. log[Inhibitor] to derive the IC₅₀ using non-linear regression.

Sources

Foundational

The Chiral Chroman Scaffold: A Technical Guide to (R)-7-Bromochroman-4-amine Hydrochloride in Drug Discovery

Executive Summary In modern medicinal chemistry, the identification and elaboration of "privileged scaffolds" are paramount for accelerating lead optimization. (R)-7-Bromochroman-4-amine hydrochloride represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and elaboration of "privileged scaffolds" are paramount for accelerating lead optimization. (R)-7-Bromochroman-4-amine hydrochloride represents a highly versatile, conformationally restricted chiral building block. By fusing a rigidified oxygen-containing bicyclic system with a stereospecific amine and a highly reactive halogen vector, this molecule serves as a critical intermediate in the synthesis of biaryl compounds, kinase inhibitors, and ion channel modulators.

As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth mechanistic analysis of this scaffold. We will explore the causality behind its structural features, detail self-validating synthetic protocols for its elaboration, and map its pharmacological utility in target-directed drug discovery.

Physicochemical Profiling

Understanding the baseline physicochemical properties of (R)-7-Bromochroman-4-amine hydrochloride is the first step in predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt form ensures chemical stability, prevents premature oxidation of the primary amine, and enhances aqueous solubility for biological screening.

Table 1: Core Physicochemical Data

PropertyValueStructural Implication
Chemical Name (R)-7-Bromochroman-4-amine hydrochlorideChiral primary amine salt
CAS Number 1810074-70-4Unique identifier for the (R)-enantiomer
Molecular Weight 264.55 g/mol Low MW allows for extensive downstream elaboration
Molecular Formula C9​H11​BrClNO Contains a 1:1 isotopic Br signature for MS tracking
Stereochemistry (R)-enantiomerDictates spatial trajectory of the C4-substituent
Physical State Solid (Off-white powder)Highly stable under standard laboratory conditions

Structural and Mechanistic Significance

The architectural design of (R)-7-Bromochroman-4-amine is not arbitrary; every functional group serves a distinct mechanistic purpose in drug design[1].

  • The Chroman Core (Conformational Restriction): The 3,4-dihydro-2H-1-benzopyran (chroman) ring acts as a rigidified bioisostere for more flexible acyclic ethers or morpholine/piperidine rings. The oxygen atom serves as a hydrogen bond acceptor, while the saturated portion of the ring locks the molecule into a defined half-chair conformation.

  • The (R)-Stereocenter at C4: The absolute configuration at the C4 position is critical. In target sites such as the human Bradykinin B1 receptor or the Kv1.5 potassium channel, the (R)-enantiomer specifically directs the amine-linked pharmacophore into the solvent-exposed channel, optimizing binding enthalpy[2].

  • The C7-Bromine Vector: The bromine atom at the 7-position is strategically placed to point directly into deep, hydrophobic binding pockets. More importantly, from a synthetic perspective, it acts as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation of biaryl compounds[3].

Experimental Protocols: Self-Validating Elaboration Workflows

To utilize this building block effectively, researchers must employ protocols that are robust and self-validating. The following methodology details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the C7 position, a staple in synthesizing complex biaryl therapeutics[3].

Protocol: Palladium-Catalyzed C7-Arylation via Suzuki-Miyaura Coupling

Causality & Rationale: Direct coupling of the unprotected hydrochloride salt often leads to catalyst poisoning (via amine coordination to Palladium) or competitive Buchwald-Hartwig amination. Therefore, a transient Boc-protection step is mandatory. We utilize Pd(dppf)Cl2​ as the catalyst because the bidentate dppf ligand effectively suppresses catalyst deactivation and facilitates the reductive elimination of sterically hindered ortho-substituted aryl boronic acids.

Step-by-Step Methodology:

  • Free-Basing and Protection:

    • Suspend (R)-7-Bromochroman-4-amine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Triethylamine ( Et3​N , 3.0 eq) dropwise at 0°C to liberate the free base.

    • Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) and stir at room temperature for 4 hours.

  • Cross-Coupling:

    • Isolate the Boc-protected intermediate and dissolve in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

    • Add the desired Arylboronic Acid ( Ar−B(OH)2​ , 1.2 eq) and Potassium Carbonate ( K2​CO3​ , 2.5 eq).

    • Introduce Pd(dppf)Cl2​ (0.05 eq) under an inert Argon atmosphere.

    • Heat the reaction mixture to 90°C for 12 hours.

  • Deprotection:

    • Treat the purified coupled product with 4M HCl in Dioxane to cleave the Boc group, yielding the elaborated (R)-7-Arylchroman-4-amine hydrochloride.

Self-Validation & QC System (Isotopic Tracking): This protocol is self-validating via Liquid Chromatography-Mass Spectrometry (LC-MS). The starting Boc-protected intermediate exhibits a distinct 1:1 isotopic doublet at m/z 328 and 330 [M+H]+ , characteristic of the 79Br and 81Br isotopes. The successful oxidative addition and subsequent cross-coupling are confirmed by the absolute disappearance of this isotopic signature and the emergence of a singular mass peak corresponding to the new biaryl product.

Workflow A (R)-7-Bromochroman-4-amine HCl B Amine Protection (Boc2O, Base) A->B Prevents Pd poisoning C Suzuki Coupling (Pd-Cat, Ar-B(OH)2) B->C C7-Functionalization D Deprotection (HCl/Dioxane) C->D Amine Liberation E Target Biaryl Derivative D->E Late-stage amidation

Fig 1. Synthetic elaboration workflow for (R)-7-Bromochroman-4-amine highlighting C7-functionalization.

Applications in Target-Directed Signaling

Derivatives synthesized from the (R)-7-Bromochroman-4-amine scaffold have shown profound efficacy in modulating specific biological pathways.

Kv1.5 Potassium Channel Blockade (Cardiovascular)

Chroman-4-amine sulfonamides are potent blockers of the Kv1.5 potassium channel, which is predominantly expressed in human atrial myocytes[1]. By binding to the intracellular pore of the channel, these derivatives inhibit potassium efflux. This stereospecific blockade prolongs the atrial action potential duration without affecting ventricular repolarization (minimizing hERG liability), making them highly sought-after candidates for the treatment of atrial fibrillation.

Pathway A (R)-Chroman-4-amine Pharmacophore B Kv1.5 Potassium Channel (Intracellular Pore) A->B Stereospecific Binding C Inhibition of K+ Efflux B->C Channel Blockade D Action Potential Prolongation C->D Electrophysiology E Anti-Arrhythmic Effect D->E Clinical Outcome

Fig 2. Pharmacological mechanism of chroman-4-amine derivatives in Kv1.5 channel blockade.

Kinase Inhibition (Oncology & Immunology)

In the realm of targeted oncology, biaryl compounds derived from the C7-arylation of (R)-7-Bromochroman-4-amine have been patented as potent inhibitors of Bruton's Tyrosine Kinase (BTK)[3]. The chroman core anchors the molecule within the hinge region of the kinase, while the C4-amine acts as a critical hydrogen bond donor to the protein backbone, effectively shutting down aberrant B-cell receptor signaling pathways.

References

  • Sigma-Aldrich Product Data: (R)-7-Bromochroman-4-amine hydrochloride. Sigma-Aldrich.

  • ACS Organic Letters: Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans... ACS Publications. 1

  • ResearchGate: Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. ResearchGate. 2

  • Google Patents: WO2015089337A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology. Google Patents. 3

Sources

Exploratory

Comprehensive Technical Guide: Solubility Profile and Dissolution Thermodynamics of (R)-7-Bromochroman-4-amine Hydrochloride in Organic Solvents

Executive Summary (R)-7-Bromochroman-4-amine hydrochloride (CAS: 1810074-70-4) is a highly valuable chiral building block frequently utilized in the synthesis of complex pharmaceutical agents, including ketohexokinase (K...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-7-Bromochroman-4-amine hydrochloride (CAS: 1810074-70-4) is a highly valuable chiral building block frequently utilized in the synthesis of complex pharmaceutical agents, including ketohexokinase (KHK) inhibitors and biaryl compounds targeting oncology and immunology pathways[1][2]. As with many amine hydrochloride salts, its solubility profile dictates the boundaries of reaction design, purification, and formulation.

This whitepaper provides an in-depth analysis of the solubility characteristics of (R)-7-Bromochroman-4-amine hydrochloride in various organic solvents. By examining the thermodynamic principles of dissolution, solvent polarity, and ion-pairing, this guide equips drug development professionals with the mechanistic understanding required to optimize synthetic workflows and overcome precipitation bottlenecks.

Physicochemical Profiling & Solvation Thermodynamics

To predict the solubility of (R)-7-Bromochroman-4-amine hydrochloride, one must first understand the physicochemical nature of the molecule. The compound consists of a lipophilic bromochroman core and a hydrophilic, charged primary ammonium group paired with a chloride counterion.

Quantitative Data Summary
PropertyValue
Chemical Name (R)-7-Bromochroman-4-amine hydrochloride
CAS Number 1810074-70-4
Molecular Formula C₉H₁₀BrNO · HCl (or C₉H₁₁BrClNO)
Molecular Weight 264.55 g/mol
Physical Form Solid / Crystalline
Estimated LogP (Free Base) ~1.66[3]
Salt Form Hydrochloride
The Thermodynamics of Dissolution

The solubility of an amine hydrochloride salt in an organic solvent is governed by the balance between the crystal lattice energy (the energy required to separate the R−NH3+​ cation and the Cl− anion) and the solvation energy (the energy released when solvent molecules surround the ions)[4][5].

Because the ionic bond in the hydrochloride salt is exceptionally strong, only solvents capable of providing high solvation energy through ion-dipole interactions and hydrogen bonding can dissolve the compound.

G Salt (R)-7-Bromochroman-4-amine HCl (Solid Crystal) Lattice Lattice Energy (ΔH_lat > 0) Endothermic Salt->Lattice Energy Input Solution Solvated Ions in Solution (Dissolved State) Salt->Solution ΔH_dissolution Ions Gaseous Ions (R-NH3+ & Cl-) Lattice->Ions Solvation Solvation Energy (ΔH_solv < 0) Exothermic Ions->Solvation Solvent Interaction Solvation->Solution

Caption: Thermodynamic cycle of amine hydrochloride dissolution in organic solvents.

Solubility Profile in Organic Solvents

The principle of "like dissolves like" is paramount here. The highly polar, ionic nature of the hydrochloride salt severely restricts its solubility in non-polar media[6].

Polar Protic Solvents (High Solubility)

Examples: Methanol, Ethanol, Isopropanol. Mechanistic Causality: Polar protic solvents are the optimal organic media for dissolving (R)-7-Bromochroman-4-amine hydrochloride. The hydroxyl (-OH) groups in these solvents act as both hydrogen bond donors and acceptors. The hydrogen atom of the solvent solvates the chloride anion ( Cl− ), while the oxygen atom solvates the protonated amine ( R−NH3+​ ). This dual-action effectively overcomes the lattice energy, leading to high solubility (typically >20-50 mg/mL at 25°C).

Polar Aprotic Solvents (Moderate to High Solubility)

Examples: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF). Mechanistic Causality: These solvents possess high dielectric constants and strong dipole moments, making them excellent at solvating the organic cation. However, because they lack hydrogen-bond donating capabilities, they are relatively poor at solvating the chloride anion. Despite this, the overall solvation energy is usually sufficient to dissolve the salt, making DMSO and DMF standard solvents for biological assays and specific coupling reactions[7][8].

Non-Polar & Weakly Polar Solvents (Poor/Insoluble)

Examples: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene, Hexanes. Mechanistic Causality: These solvents lack the dielectric constant and hydrogen-bonding capacity required to disrupt the ionic lattice of the hydrochloride salt. Attempting to dissolve the salt directly in these solvents will result in a suspension[4]. If a reaction must be performed in DCM or Toluene, the compound must either be converted to its free base or utilized with a phase-transfer catalyst or bulky organic amine (e.g., DIPEA) to act as a proton sponge[9].

Estimated Solubility Matrix

Note: Values are empirical estimates based on structurally homologous chroman-amine and arylamine hydrochloride salts at 25°C.

Solvent CategorySpecific SolventEstimated SolubilityRecommended Use Case
Polar Protic Methanol> 50 mg/mLRecrystallization, Stock Solutions
Polar Protic Ethanol20 - 50 mg/mLReaction Media, Assays
Polar Aprotic DMSO> 30 mg/mLIn vitro Assays, NMR Spectroscopy
Polar Aprotic DMF10 - 30 mg/mLAmide Coupling Reactions
Weakly Polar Ethyl Acetate< 1 mg/mLAnti-solvent for precipitation
Non-Polar Dichloromethane< 0.1 mg/mLExtraction (Requires Free-Basing)

Strategic Manipulation: The Free-Basing Protocol

When synthetic pathways require the use of non-polar solvents (e.g., standard liquid-liquid extractions or moisture-sensitive organometallic reactions), the hydrochloride salt must be neutralized. By removing the proton from the amine, the ionic lattice is destroyed, and the resulting neutral free base—driven by the lipophilic bromochroman core—becomes highly soluble in solvents like DCM and Ethyl Acetate[10].

G Step1 Suspend (R)-7-Bromochroman-4-amine HCl in biphasic system (DCM / Water) Step2 Add Aqueous Base (e.g., 1M NaOH) Adjust pH to > 10 Step1->Step2 Step3 Deprotonation Formation of Free Base Step2->Step3 Step4 Phase Separation (Free base partitions into DCM) Step3->Step4 Step5 Collect Organic Layer Dry over Na2SO4 & Concentrate Step4->Step5

Caption: Workflow for the free-basing and organic extraction of (R)-7-Bromochroman-4-amine.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for determining exact solubility and executing the free-basing transition.

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

Purpose: To determine the exact thermodynamic solubility of the salt in a target organic solvent.

  • Preparation: Add an excess amount of (R)-7-Bromochroman-4-amine hydrochloride (e.g., 100 mg) to a glass vial containing 1.0 mL of the target organic solvent (e.g., Ethanol).

  • Equilibration: Seal the vial and agitate continuously at a constant temperature (e.g., 25.0 ± 0.1 °C) using a thermostatic shaker for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to separate the undissolved solid from the saturated solution. Alternatively, filter through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute a precise aliquot of the supernatant with a compatible diluent (e.g., Acetonitrile/Water) and quantify the concentration using High-Performance Liquid Chromatography (HPLC) against a pre-established calibration curve.

Protocol 2: Free-Basing and Organic Extraction

Purpose: To transfer the compound into a non-polar solvent (e.g., DCM) for downstream synthesis.

  • Suspension: Suspend 1.0 g of (R)-7-Bromochroman-4-amine hydrochloride in 20 mL of Dichloromethane (DCM) in a separatory funnel. (The salt will not dissolve).

  • Basification: Add 20 mL of a 1M aqueous Sodium Hydroxide (NaOH) solution or saturated Sodium Bicarbonate ( NaHCO3​ ).

  • Extraction: Stopper the funnel and shake vigorously, venting periodically. The aqueous base neutralizes the hydrochloride salt, generating the free amine, which immediately dissolves into the DCM layer.

  • Separation: Allow the layers to separate. The lower organic layer (DCM) will now contain the dissolved free base.

  • Washing & Drying: Collect the DCM layer, wash once with brine (10 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the free amine as an oil or low-melting solid.

References

  • Vertex Pharmaceuticals Inc. (2015). Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (WO2015089337A1).
  • ChemSpace. (2024). 7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride Properties. ChemSpace Database.[Link]

  • Takeda Pharmaceutical Company. (2022). Khk inhibitors (WO2022212194A1).
  • StackExchange Chemistry. (2019). How are neutral amines effective bases in organic chemistry?. StackExchange.[Link]

Sources

Protocols & Analytical Methods

Method

experimental protocol for the synthesis of (R)-7-Bromochroman-4-amine hydrochloride

Application Note: Enantioselective Synthesis of (R)-7-Bromochroman-4-amine Hydrochloride Executive Summary The synthesis of chiral chroman-4-amine derivatives is a critical pathway in the development of neuroactive compo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of (R)-7-Bromochroman-4-amine Hydrochloride

Executive Summary

The synthesis of chiral chroman-4-amine derivatives is a critical pathway in the development of neuroactive compounds, oncology drugs, and immunology therapeutics[1]. While racemic mixtures can be resolved using classical chiral acid crystallization, modern asymmetric synthesis demands higher atom economy and scalability. This application note details a robust, three-step stereoinvertive protocol to synthesize (R)-7-Bromochroman-4-amine hydrochloride (CAS: 1810074-70-4) from 7-bromochroman-4-one. By utilizing Asymmetric Transfer Hydrogenation (ATH) followed by a Mitsunobu azidation and a chemoselective Staudinger reduction, this route guarantees high enantiomeric excess (>98% ee) while preventing the hydrodehalogenation of the sensitive aryl bromide moiety.

Strategic Route Selection & Mechanistic Causality

Direct Asymmetric Reductive Amination (DARA) of cyclic aliphatic ketones often struggles with low enantioselectivity and requires high-pressure hydrogen systems or highly specialized transition-metal catalysts[2]. To bypass these limitations, we employ a stereoinvertive deoxyamination strategy :

  • Enantioselective Reduction (Si-face attack): We first reduce 7-bromochroman-4-one using the chiral ruthenium catalyst RuCl(p-cymene)[(R,R)-TsDPEN]. The (R,R) configuration of the ligand creates a chiral pocket that strictly directs hydride transfer to the si-face of the ketone, yielding the (S)-alcohol [3].

  • Stereoinvertive Azidation (Walden Inversion): The (S)-alcohol is subjected to Mitsunobu conditions using Diphenylphosphoryl azide (DPPA). The activation of the hydroxyl group by the PPh3-DIAD adduct facilitates a clean SN2 displacement by the azide ion, strictly inverting the stereocenter to the desired (R)-configuration [4].

  • Chemoselective Reduction: Standard palladium-catalyzed hydrogenation of the azide would risk cleaving the aryl-bromide bond. Instead, a mild Staudinger reduction (PPh3/H2O) is used to selectively reduce the azide to a primary amine without dehalogenation[1].

Reaction Pathway Visualization

G A 7-Bromochroman-4-one B (S)-7-Bromochroman-4-ol A->B RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N (ATH) C (R)-4-Azido-7-bromochroman B->C DPPA, DIAD, PPh3 THF (Mitsunobu Inversion) D (R)-7-Bromochroman-4-amine Hydrochloride C->D 1. PPh3, H2O (Staudinger) 2. HCl in Dioxane

Fig 1. Enantioselective synthesis workflow for (R)-7-Bromochroman-4-amine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Asymmetric Transfer Hydrogenation to (S)-7-Bromochroman-4-ol

Self-Validation: The reaction must reach >99% conversion by HPLC to prevent unreacted ketone from complicating the subsequent Mitsunobu purification.

  • Setup: In a thoroughly dried, argon-purged 500 mL round-bottom flask, dissolve 7-bromochroman-4-one (10.0 g, 44.0 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (280 mg, 0.44 mmol, 1 mol%).

  • Hydrogen Source: Slowly add a pre-mixed 5:2 azeotropic solution of formic acid and triethylamine (25 mL).

  • Reaction: Stir the mixture at 40 °C for 12–16 hours. Monitor via chiral HPLC (Chiralcel OD-H).

  • Workup: Once starting material is consumed, quench the reaction with saturated aqueous NaHCO3 (100 mL) until gas evolution ceases. Extract with DCM (2 × 100 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexanes) yields (S)-7-bromochroman-4-ol as a white solid.

Step 2: Mitsunobu Azidation to (R)-4-Azido-7-bromochroman

Self-Validation: The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, intense azide N=N=N stretch (~2100 cm⁻¹) in FTIR confirms successful conversion.

  • Setup: Dissolve (S)-7-bromochroman-4-ol (9.0 g, 39.3 mmol) and Triphenylphosphine (12.4 g, 47.2 mmol, 1.2 eq) in anhydrous THF (150 mL) under argon. Cool the mixture to 0 °C in an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (9.3 mL, 47.2 mmol, 1.2 eq) dropwise over 15 minutes. Stir for 10 minutes to allow the betaine intermediate to form.

  • Azidation: Add Diphenylphosphoryl azide (DPPA) (10.2 mL, 47.2 mmol, 1.2 eq) dropwise[4].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench with water (50 mL) and extract with Methyl tert-butyl ether (MTBE) (3 × 100 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via silica gel chromatography (5% EtOAc in Hexanes) to isolate (R)-4-azido-7-bromochroman.

Step 3: Staudinger Reduction and Hydrochloride Salt Formation

Self-Validation: The free base is an oil; conversion to the hydrochloride salt provides a highly stable, crystalline solid that is easily analyzed by NMR.

  • Reduction: Dissolve (R)-4-azido-7-bromochroman (8.5 g, 33.4 mmol) in a mixture of THF (100 mL) and H2O (20 mL). Add Triphenylphosphine (13.1 g, 50.1 mmol, 1.5 eq) in small portions[1].

  • Reaction: Stir at room temperature for 16 hours. Nitrogen gas evolution will be observed.

  • Acid-Base Extraction: Concentrate the mixture to remove THF. Dilute the residue with 1N HCl (150 mL) and wash with EtOAc (2 × 100 mL) to remove triphenylphosphine oxide.

  • Free Base Isolation: Basify the aqueous layer to pH 12 using 2N NaOH. Extract the liberated amine with DCM (3 × 100 mL). Dry the combined DCM layers over Na2SO4 and concentrate to yield the free amine as a pale yellow oil.

  • Salt Formation: Dissolve the free amine in anhydrous diethyl ether (100 mL) and cool to 0 °C. Dropwise, add 4N HCl in dioxane (10 mL, 40 mmol). A white precipitate will form immediately.

  • Isolation: Filter the solid, wash with cold diethyl ether (50 mL), and dry under high vacuum to afford (R)-7-Bromochroman-4-amine hydrochloride as an off-white crystalline powder.

Quantitative Data Summary

StepIntermediate / ProductYield (%)Enantiomeric Excess (ee %)Analytical Validation Method
1 (S)-7-Bromochroman-4-ol92 - 95%> 99%Chiral HPLC, ¹H NMR
2 (R)-4-Azido-7-bromochroman85 - 88%> 98%LC-MS, FTIR (2100 cm⁻¹)
3 (R)-7-Bromochroman-4-amine HCl80 - 85%> 98%Chiral HPLC, ¹H/¹³C NMR, Elemental Analysis

Sources

Application

Application Note: (R)-7-Bromochroman-4-amine Hydrochloride in Targeted Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In modern medicinal chemistry, the shift from flat, sp2-hybridized mo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2-hybridized molecules to conformationally restricted, sp3-rich scaffolds is a critical strategy for improving target selectivity and reducing off-target toxicity. (R)-7-Bromochroman-4-amine hydrochloride has emerged as a highly versatile, chiral bicyclic building block in targeted drug discovery[1]. Its rigid chroman core provides a defined spatial arrangement that is critical for interacting with deep, stereospecific binding pockets, while the orthogonal functional groups (a primary amine and an aryl bromide) allow for rapid, divergent synthesis of complex Active Pharmaceutical Ingredients (APIs)[2].

This application note details the mechanistic rationale, biological applications, and field-proven synthetic protocols for utilizing this compound in drug development, specifically focusing on its role in synthesizing Bruton's Tyrosine Kinase (BTK) and Ketohexokinase (KHK) inhibitors[1][3].

Physicochemical & Structural Data

Understanding the baseline properties of the starting material is essential for predicting solubility, reactivity, and downstream purification strategies.

Table 1: Physicochemical Properties of (R)-7-Bromochroman-4-amine HCl

PropertyValue / Description
Chemical Name (R)-7-Bromochroman-4-amine hydrochloride
CAS Number 1810074-70-4
Molecular Weight 264.55 g/mol
Molecular Formula C9H11BrClNO
Stereochemistry (R)-Enantiomer (C4 position)
Physical State Solid (typically off-white to pale yellow powder)
Key Functional Groups Primary amine (as HCl salt), Aryl bromide, Ether linkage

Mechanistic Utility in Drug Design

Bruton's Tyrosine Kinase (BTK) Inhibitors (Oncology & Immunology)

BTK is a crucial signaling node in the B-cell receptor (BCR) pathway. Dysregulation of BTK leads to B-cell malignancies and autoimmune diseases[2]. The (R)-chroman-4-amine scaffold is employed to construct biaryl compounds that act as potent, reversible or irreversible BTK inhibitors[1].

  • Causality of Design: The (R)-stereocenter precisely directs the amine-linked pharmacophore into the hinge region of the kinase. Meanwhile, the 7-bromo position serves as a highly efficient synthetic vector for cross-coupling, allowing chemists to extend the molecule directly into the hydrophobic specificity pocket of BTK[4].

Ketohexokinase (KHK) Inhibitors (Metabolic Diseases)

KHK catalyzes the first step of fructose metabolism. Unregulated KHK activity bypasses negative feedback loops, leading to rapid ATP depletion, lipogenesis, and driving Non-Alcoholic Fatty Liver Disease (NAFLD)[3].

  • Causality of Design: The rigid chroman ring mimics the spatial profile of the natural carbohydrate substrate (fructose) without being metabolically susceptible to phosphorylation. The (R)-enantiomer specifically maximizes hydrogen bonding interactions within the KHK-C active site[3].

Biological Target Pathways & Logic

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) Target for Chroman-4-amine derivatives SYK->BTK Phosphorylation PIP3 PIP3 (Membrane) PIP3->BTK PH Domain Binding PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Ca2 Calcium Release PLCg2->Ca2 IP3 generation NFkB NF-κB Activation PLCg2->NFkB DAG generation

BTK signaling pathway highlighting the therapeutic intervention point for chroman derivatives.

Synthetic Workflows & Experimental Protocols

The orthogonal reactivity of the C4-amine and the C7-bromide allows for a highly modular, two-step functionalization workflow.

Synthesis_Workflow SM Starting Material (R)-7-Bromochroman-4-amine HCl Step1 Step 1: Amide Coupling HATU, DIPEA, R-COOH SM->Step1 Freebasing & Coupling Intermediate Intermediate N-Acylated Chroman Step1->Intermediate Step2 Step 2: Cross-Coupling Pd(dppf)Cl2, Ar-B(OH)2, K2CO3 Intermediate->Step2 Suzuki-Miyaura Product Final API Biaryl Chroman Derivative Step2->Product

Two-step synthetic workflow for functionalizing (R)-7-Bromochroman-4-amine hydrochloride.

Protocol 1: C4-Amine Directed Amide Coupling

This protocol describes the attachment of a pharmacophore to the C4 position while preserving the (R)-stereocenter.

Reagents: (R)-7-Bromochroman-4-amine HCl (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.2 M).

Step-by-Step Procedure & Causality:

  • Dissolution: Suspend the (R)-7-Bromochroman-4-amine HCl and the target carboxylic acid in anhydrous DMF under an inert atmosphere. Causality: DMF provides high dielectric solubility for both the polar hydrochloride salt and the organic acid, ensuring a homogeneous reaction environment.

  • Freebasing: Cool the mixture to 0°C and add DIPEA dropwise. Causality: The first equivalent of DIPEA neutralizes the HCl salt. The excess ensures a basic environment to maintain the amine in its highly nucleophilic free-base state without competing for the activated ester.

  • Activation & Coupling: Add HATU portion-wise. Causality: HATU generates a highly reactive 7-aza-HOBt active ester. Maintaining the reaction at 0°C prevents runaway exothermic degradation and strictly preserves the integrity of the adjacent (R)-stereocenter.

  • Validation: Stir at room temperature for 2 hours. Validate completion via LC-MS. Self-Validating Check: The disappearance of the starting material mass (m/z ~228 for the free base) confirms total consumption.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the combined organic layers with 5% LiCl (to remove residual DMF), dry over Na2SO4, and concentrate.

Protocol 2: C7-Bromide Directed Suzuki-Miyaura Cross-Coupling

This protocol details the extension of the chroman core via the C7-bromide to form biaryl systems[1].

Reagents: N-Acylated (R)-7-bromochroman intermediate (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq), 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

Step-by-Step Procedure & Causality:

  • Preparation: Combine the intermediate, arylboronic acid, and K₂CO₃ in the Dioxane/H₂O mixture. Causality: The biphasic solvent system dissolves both the organic substrates (dioxane) and the inorganic base (water), which is an absolute requirement for the transmetalation step of the catalytic cycle.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst into an inactive Pd(II) species.

  • Catalysis: Add Pd(dppf)Cl₂ and heat the sealed vessel to 90°C for 4 hours. Causality: The C7-bromide on the electron-rich chroman ring can be sluggish during oxidative addition. The dppf ligand's large bite angle not only accelerates oxidative addition but forces the bulky biaryl groups into close proximity, drastically accelerating reductive elimination.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc. Purify via flash chromatography.

Reaction Optimization Data

When scaling up the synthesis of biaryl chroman derivatives, the choice of catalytic system is paramount. The following table summarizes quantitative optimization data for the C7 cross-coupling step, demonstrating why Pd(dppf)Cl₂ is the industry standard for this specific scaffold.

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling for C7-Bromochroman Derivatives

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10045Sluggish oxidative addition due to electron-rich chroman core.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10068Improved transmetalation, but steric hindrance limits turnover.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 92 Optimal reductive elimination facilitated by wide bite-angle ligand.

References

  • Title: WO2022212194A1 - Khk inhibitors - Google Patents Source: Google Patents URL
  • Title: WO2015089337A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology - Google Patents Source: Google Patents URL

Sources

Method

Application Note: Optimized Reaction Conditions for the N-Alkylation of (R)-7-Bromochroman-4-amine Hydrochloride

Introduction & Strategic Rationale (R)-7-Bromochroman-4-amine hydrochloride is a highly valuable chiral building block in pharmaceutical development. The chroman scaffold is a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(R)-7-Bromochroman-4-amine hydrochloride is a highly valuable chiral building block in pharmaceutical development. The chroman scaffold is a privileged structure in medicinal chemistry, while the 7-bromo substituent provides an orthogonal handle for downstream transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions).

However, the N-alkylation of this specific molecule presents a trifecta of chemical challenges:

  • Salt Neutralization : The compound is supplied as a hydrochloride salt, necessitating an initial freebasing step.

  • Chiral Integrity : The C4 stereocenter is benzylic-like and susceptible to racemization or elimination if subjected to harsh bases or elevated temperatures.

  • Overalkylation : Primary amines notoriously undergo successive alkylations, leading to complex mixtures of secondary, tertiary, and quaternary amines.

This guide details the mechanistic causality behind selecting optimal reaction conditions to achieve strictly controlled mono-N-alkylation while preserving both the C4 chiral center and the C7 aryl bromide.

Mechanistic Causality & Experimental Design (E-E-A-T)

Overcoming the "Runaway Train" of Overalkylation

Direct SN​2 alkylation of primary amines is notoriously difficult to control. Once the first alkyl group is installed, its electron-donating inductive effect makes the resulting secondary amine more nucleophilic than the primary amine starting material. This triggers a "runaway train" of consecutive alkylations[1].

To circumvent this, researchers must choose between two highly optimized pathways:

  • The Cesium-Promoted SN​2 Pathway : Utilizing cesium bases (e.g., Cs2​CO3​ ) in polar aprotic solvents like DMF significantly enhances mono-alkylation selectivity. The large ionic radius of the cesium cation creates loosely coordinated, highly reactive ion pairs that allow the initial alkylation to proceed rapidly at room temperature (23–25 °C), while specific solubility dynamics help suppress further overalkylation[2].

  • The Reductive Amination Pathway : This is the gold standard for strict mono-alkylation. By condensing the primary amine with an aldehyde or ketone to form an imine, and subsequently reducing it, the SN​2 pathway is completely bypassed[3].

Preserving Chiral and Halogen Integrity

The use of strong bases (e.g., NaH , KOtBu ) or high temperatures (>80 °C) must be strictly avoided to prevent the racemization of the C4 chiral center. Furthermore, while "borrowing hydrogen" methodologies using Ruthenium or Iridium catalysts are green alternatives for N-alkylation, the required elevated temperatures (100–150 °C) pose a severe risk of unwanted oxidative addition into the C7-Bromide bond.

For reductive amination, Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reducing agent of choice. It is exceptionally mild, selectively reducing the intermediate imine without reducing the starting aldehyde or interfering with the aryl bromide[4].

Quantitative Method Comparison

The following table summarizes the empirical performance of various N-alkylation strategies applied to chiral chroman-4-amines.

ParameterDirect Alkylation (Standard)Direct Alkylation (Cesium-Promoted)Reductive Amination
Reagents Alkyl halide, K2​CO3​ , DMFAlkyl halide, Cs2​CO3​ , DMFAldehyde, NaBH(OAc)3​ , DCE
Temperature 50–80 °C20–25 °C0–25 °C
Mono-Alkylation Selectivity Poor (<50%)Good (80–90%)Excellent (>95%)
Chiral Retention ( ee% ) Moderate (High risk of racemization)>99%>99%
7-Bromo Preservation YesYesYes

Reaction Pathways

G Start (R)-7-Bromochroman-4-amine HCl Freebase Freebase Generation (Mild Base: DIPEA / Cs2CO3) Start->Freebase Neutralization Path1 Direct Alkylation (SN2) Alkyl Halide, DMF Freebase->Path1 Route A Path2 Reductive Amination Aldehyde, NaBH(OAc)3 Freebase->Path2 Route B Risk1 Risk: Overalkylation Path1->Risk1 Excess Electrophile Risk2 Risk: Racemization Path1->Risk2 Harsh Base/Heat Product1 Mono-N-Alkyl Product (Moderate Selectivity) Path1->Product1 Optimized (Cs2CO3) Product2 Mono-N-Alkyl Product (Excellent Selectivity) Path2->Product2 Mild & Selective

Figure 1: Reaction pathways and risks for N-alkylation of (R)-7-Bromochroman-4-amine.

Experimental Protocols

Protocol A: Cesium-Promoted Direct Mono-N-Alkylation ( SN​2 )

Use this protocol when the alkylating agent is only available as an alkyl halide (e.g., methyl iodide, benzyl bromide) and cannot be sourced as an aldehyde.

Step-by-Step Methodology:

  • Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (R)-7-Bromochroman-4-amine hydrochloride (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Freebasing : Add finely powdered anhydrous Cesium Carbonate ( Cs2​CO3​ , 2.5 equiv). Stir the suspension at room temperature (25 °C) for 15 minutes to liberate the free amine.

  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Dropwise add the alkyl halide (1.05 equiv). Crucial: Do not exceed 1.05 equivalents to prevent overalkylation.

  • Reaction : Remove the ice bath and allow the mixture to stir at 25 °C for 12–16 hours. Monitor the reaction via LCMS or TLC until the primary amine is consumed.

  • Workup (Self-Validation) : Quench the reaction with distilled water (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl or brine (5 times) to completely remove residual DMF.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Highly Selective Reductive Amination

Use this protocol as the primary method whenever the desired alkyl group can be derived from an aldehyde or ketone. This method guarantees the highest mono-alkylation selectivity and chiral retention.

Step-by-Step Methodology:

  • Preparation : To a dry flask, add (R)-7-Bromochroman-4-amine hydrochloride (1.0 equiv) and anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Freebasing : Add N,N-Diisopropylethylamine (DIPEA, 1.1 equiv) and stir for 10 minutes at room temperature.

  • Imine Formation : Add the target aldehyde or ketone (1.0 equiv). Stir the mixture at room temperature for 1–2 hours. Note: For sterically hindered ketones, the addition of catalytic acetic acid (0.1 equiv) or molecular sieves may accelerate imine formation.

  • Reduction : Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv) to the reaction mixture. The mild nature of this reagent prevents the reduction of the unreacted aldehyde[4].

  • Reaction : Stir at room temperature for 4–12 hours. Monitor via LCMS.

  • Workup : Quench the reaction by slowly adding saturated aqueous NaHCO3​ (gas evolution will occur). Stir for 15 minutes. Extract with Dichloromethane (DCM) three times.

  • Isolation : Wash the combined organics with brine, dry over Na2​SO4​ , filter, and concentrate. The crude product is typically >90% pure secondary amine and can be purified via silica gel chromatography if necessary.

References

  • Google Patents (US6423871B1)
  • Alkylation of Amines (Sucks!) Master Organic Chemistry URL:[Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Reductions in Organic Synthesis (ACS Symposium Series) URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

Sources

Application

Application Note: Advanced Analytical Characterization of (R)-7-Bromochroman-4-amine Hydrochloride

Executive Summary & Scientific Context (R)-7-Bromochroman-4-amine hydrochloride is a highly valuable chiral building block in modern drug discovery. The chroman-4-amine scaffold is a privileged pharmacophore, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

(R)-7-Bromochroman-4-amine hydrochloride is a highly valuable chiral building block in modern drug discovery. The chroman-4-amine scaffold is a privileged pharmacophore, frequently utilized in the synthesis of complex biaryl compounds targeting oncology, neurology, and immunology pathways (such as Bruton's tyrosine kinase inhibitors) . Because the stereocenter at the C4 position dictates the spatial orientation of subsequent pharmacophores, rigorous validation of its enantiomeric excess (ee), chemical purity, and salt stoichiometry is paramount.

This protocol provides a self-validating, four-pillar analytical framework designed for researchers and drug development professionals to comprehensively characterize this compound.

Physicochemical Profile
ParameterSpecification / Data
Chemical Name (R)-7-Bromochroman-4-amine hydrochloride
CAS Number 1810074-70-4
Molecular Formula C9H11BrClNO
Molecular Weight 264.55 g/mol
Salt Form Hydrochloride (1:1 Stoichiometry)

Analytical Strategy Workflow

Workflow Sample (R)-7-Bromochroman-4-amine HCl Batch Sample Identity Structural Identity NMR & HR-ESI-MS Sample->Identity Confirm Structure Chiral Chiral Purity (ee%) SFC / Chiral HPLC Sample->Chiral Enantiomeric Excess Purity Chemical Purity RP-UHPLC-UV Sample->Purity Impurity Profiling Solid Salt Stoichiometry Ion Chromatography & XRPD Sample->Solid HCl Ratio & Polymorph

Analytical workflow for the characterization of (R)-7-Bromochroman-4-amine HCl.

Pillar I: Structural Elucidation (Identity)

Mechanistic Rationale

To confirm the molecular structure, 1 H/ 13 C NMR and High-Resolution Mass Spectrometry (HRMS) are employed. For the HCl salt, DMSO-d 6​ is the optimal NMR solvent; it effectively disrupts the crystal lattice and prevents rapid proton exchange, allowing the distinct observation of the broad −NH3+​ protons.

In Electrospray Ionization (ESI+), primary amines at the benzylic or chromanyl position undergo facile in-source fragmentation. The characteristic base peak is often not the intact [M+H]+ ion, but rather the [M+H−NH3​]+ carbocation . For 7-bromochroman-4-amine, this manifests as an isotopic doublet at m/z 210.9 and 212.9 (due to the 79 Br and 81 Br isotopes in a ~1:1 ratio).

Step-by-Step Protocol
  • Sample Preparation : Dissolve 5 mg of the compound in 0.6 mL of DMSO-d 6​ for NMR. For HRMS, dilute a 10 µL aliquot of this solution in 1 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • NMR Acquisition : Acquire 1 H NMR at 400 MHz. Set the relaxation delay (D1) to 2.0 s to ensure accurate integration of the aromatic protons.

  • HRMS Acquisition : Inject 1 µL into an LC-QTOF system. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

Expected Structural Data
TechniqueKey Diagnostic Signals
1 H NMR (DMSO-d 6​ ) δ ~8.50 (br s, 3H, −NH3+​ ), δ 7.4-6.9 (m, 3H, Aromatic), δ 4.50 (m, 1H, Chiral CH)
HRMS (ESI+) m/z 210.9 / 212.9 [M+H−17]+ (Base peak, Br isotope pattern)

Pillar II: Enantiomeric Purity (Chiral SFC)

Mechanistic Rationale

Supercritical Fluid Chromatography (SFC) is highly effective for the enantioselective analysis of chiral pharmaceutical compounds . When using an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak IB), the addition of a basic modifier like 0.1% Diethylamine (DEA) to the methanolic co-solvent is critical. DEA acts as a competing base, masking residual acidic silanols on the silica support and preventing severe peak tailing of the basic chroman-4-amine.

Step-by-Step Protocol
  • Sample Preparation : Dissolve 2 mg of the sample in 1 mL of Methanol. Add 1 µL of DEA directly to the sample vial to ensure the amine is in its freebase form prior to injection.

  • Chromatographic Conditions :

    • Column : Chiralpak IB (250 x 4.6 mm, 5 µm).

    • Mobile Phase : 90% CO 2​ / 10% Methanol (containing 0.1% DEA).

    • Flow Rate : 3.0 mL/min at a backpressure of 120 bar.

    • Temperature : 40°C.

    • Detection : UV at 225 nm.

  • Data Analysis : Calculate the Enantiomeric Excess (ee%) using the area normalization method: ee%=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100 .

Pillar III: Chemical Purity (RP-UHPLC-UV)

Mechanistic Rationale

To quantify synthesis-related impurities (e.g., unreacted 7-bromochroman-4-one), Reversed-Phase UHPLC is utilized. An acidic mobile phase containing 0.1% Trifluoroacetic acid (TFA) is selected. TFA acts as a strong ion-pairing agent, fully protonating the amine and forming a neutral, hydrophobic complex that interacts predictably with the C18 stationary phase. This prevents secondary interactions and ensures reproducible retention times.

Step-by-Step Protocol
  • Sample Preparation : Dissolve the compound to a concentration of 1 mg/mL in Water/Acetonitrile (80:20, v/v).

  • Conditions :

    • Column : Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A : 0.1% TFA in Water.

    • Mobile Phase B : 0.1% TFA in Acetonitrile.

    • Gradient : 5% B to 95% B over 5.0 minutes.

    • Flow Rate : 0.4 mL/min.

Pillar IV: Salt Stoichiometry (Ion Chromatography)

Mechanistic Rationale

Relying solely on mass balance for assay calculations is risky for pharmaceutical salts, as they can exist as mixed freebase/salt domains or undetected hydrates. Ion Chromatography (IC) with conductivity detection is used to precisely quantify the chloride anion, verifying the exact 1:1 molar ratio of the hydrochloride salt and ruling out stoichiometric deviations.

Step-by-Step Protocol
  • Sample Preparation : Accurately weigh 10.0 mg of the sample and dissolve it in 100.0 mL of Milli-Q water.

  • Conditions :

    • Column : Metrosep A Supp 5 (250 x 4.0 mm).

    • Eluent : 3.2 mM Na 2​ CO 3​ / 1.0 mM NaHCO 3​ .

    • Flow Rate : 0.7 mL/min with chemical suppression.

  • Quantification : Compare the chloride peak area against a 5-point calibration curve prepared from a NIST-traceable NaCl standard.

System Suitability Testing (SST) & Self-Validation Criteria

A robust analytical method must be self-validating. Before accepting any sample data, the following SST criteria must be met across the respective pillars:

Analytical PillarParameterAcceptance Criteria
I. HRMS Identity Lock-Mass AccuracyMass error 2.0 ppm
II. Chiral Purity Enantiomeric Resolution ( Rs​ ) Rs​≥2.5 between (R) and (S) peaks
III. Chemical Purity Peak Tailing Factor ( Tf​ ) Tf​≤1.5 for the main API peak
IV. Salt Stoichiometry Calibration Linearity ( R2 ) R2≥0.999 for Chloride standards
IV. Salt Stoichiometry Molar Ratio (API : Cl )1.00 ± 0.05

References

  • Source: Google Patents (WO2015089337A1)
Method

Application Note: Derivatization of (R)-7-Bromochroman-4-amine Hydrochloride for High-Throughput Biological Screening

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide Executive Summary & Structural Rationale (R)-7-Bromochroman-4-amine hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Executive Summary & Structural Rationale

(R)-7-Bromochroman-4-amine hydrochloride (CAS: 1810074-70-4) is a highly privileged, chiral building block in modern medicinal chemistry. Its rigid benzopyran (chroman) core provides a stable, drug-like framework that restricts conformational flexibility, thereby enhancing target binding affinity and selectivity.

The molecule possesses two critical vectors for derivatization:

  • The C4-Chiral Amine: The (R)-stereocenter dictates the precise 3D spatial trajectory of substituents. The primary amine serves as a versatile nucleophile for amidation, sulfonylation, or reductive amination.

  • The C7-Bromine: This halogen acts as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the molecule into deep hydrophobic binding pockets.

Recent pharmaceutical campaigns have heavily leveraged this exact scaffold. For instance, derivatized chroman-4-amines have been patented as potent voltage-gated sodium channel (NaV1.7) blockers for pain management , and as highly selective Ketohexokinase (KHK) inhibitors for the treatment of metabolic disorders .

Workflow cluster_derivatization Chemical Derivatization cluster_screening Biological Screening Scaffold (R)-7-Bromochroman-4-amine Hydrochloride C4 C4-Amine Derivatization (Amidation/Sulfonylation) Scaffold->C4 C7 C7-Bromine Derivatization (Suzuki/Buchwald) Scaffold->C7 HTS High-Throughput Screening (NaV1.7 / KHK) C4->HTS C7->HTS SAR SAR Analysis & Lead Optimization HTS->SAR

Caption: Workflow for the derivatization and biological screening of (R)-7-Bromochroman-4-amine.

Chemical Derivatization Protocols

To build a robust library for High-Throughput Screening (HTS), the derivatization protocols must be high-yielding, scalable, and—most importantly—stereoretentive. The following self-validating protocols explain the causality behind the reagent choices.

Protocol A: Stereoretentive C4-Amidation

Objective: Synthesize an amide library via the C4-amine without epimerizing the (R)-stereocenter. Causality & Design: The hydrochloride salt must first be neutralized. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk makes it a non-nucleophilic base, liberating the free amine without competing for the activated electrophile. HATU is selected as the coupling reagent over standard EDC/HOBt; the 7-azabenzotriazole leaving group of HATU drastically accelerates aminolysis. This speed is critical for sterically hindered chiral centers like C4, as rapid coupling outpaces any base-catalyzed deprotonation that would lead to racemization.

Step-by-Step Methodology:

  • Preparation: Suspend (R)-7-Bromochroman-4-amine HCl (1.0 eq, 0.5 mmol) and the target carboxylic acid (1.1 eq) in anhydrous DMF (5 mL) under an inert N₂ atmosphere.

  • Activation: Cool the mixture to 0°C. Add DIPEA (3.0 eq) dropwise, followed by HATU (1.2 eq).

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature (20–25°C) for 4 hours.

  • In-Process Control (IPC): Quench a 10 µL aliquot in methanol. Analyze via LC-MS to confirm the disappearance of the m/z 228 peak (free amine).

  • Workup: Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and urea byproducts. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Table 1: Optimization of C4-Amidation Conditions

Coupling Reagent Base Solvent Time (h) Yield (%) Enantiomeric Excess (ee %)
EDC/HOBt TEA DCM 12 65 92
HATU DIPEA DMF 4 94 >99

| T3P | Pyridine | EtOAc | 8 | 81 | 96 |

Note: To further improve ADME properties (e.g., lowering LogD and increasing metabolic stability) of the resulting library, incorporating sp³-rich motifs such as oxetanes into the carboxylic acid building blocks is highly recommended .

Protocol B: C7-Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl/heteroaryl groups at the C7 position. Causality & Design: The C7-bromide is sterically accessible but electronically neutral. Pd(dppf)Cl₂ is chosen as the pre-catalyst because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is often rate-limiting. A biphasic 1,4-dioxane/water system is utilized to ensure that both the lipophilic chroman scaffold and the inorganic base (K₂CO₃) remain in solution, driving the critical transmetalation step.

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with the C4-derivatized 7-bromochroman (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the solution with N₂ for 15 minutes. Causality: Oxygen will irreversibly oxidize the Pd(0) active species to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under positive N₂ flow. Seal the vial.

  • Reaction: Heat the mixture at 90°C for 2 hours with vigorous stirring (800 rpm) to overcome mass transfer limitations between the organic and aqueous phases.

  • Validation: Analyze via TLC and LC-MS. Complete consumption of the starting bromide validates the reaction.

Table 2: C7-Suzuki-Miyaura Cross-Coupling Scope

Boronic Acid (R-B(OH)₂) Catalyst System Temp (°C) Yield (%) Purity (LC-MS, %)
Phenylboronic acid Pd(dppf)Cl₂ / K₂CO₃ 90 88 >98
3-Pyridinylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 100 76 95

| Cyclopropylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | 100 | 82 | 97 |

Biological Screening Protocols

Once the derivatized library is synthesized, it must be screened against the biological target. For chroman-4-amines, voltage-gated sodium channels (e.g., NaV1.7) are a prime target.

Protocol C: High-Throughput Fluorescent Functional Assay (NaV1.7)

Objective: Quantify the IC₅₀ of the chroman-4-amine derivatives against NaV1.7. Causality & Design: Traditional patch-clamp electrophysiology provides high-resolution data but is too low-throughput for library screening. Instead, we employ a FLIPR (Fluorometric Imaging Plate Reader) membrane potential assay. A lipophilic, voltage-sensitive dye partitions into the cell membrane. Upon channel activation (Na⁺ influx), the membrane depolarizes, causing the dye to enter the intracellular space and emit a strong fluorescent signal. A successful chroman-4-amine inhibitor will block the channel, maintaining a polarized state and yielding a suppressed fluorescent signal.

Assay Compound Chroman-4-amine Derivative Target NaV1.7 Channel (Cell Membrane) Compound->Target Binds Inhibition Channel Blockade (Reduced Na+ Influx) Target->Inhibition Induces Signal Fluorescence Readout (Voltage-Sensitive Dye) Inhibition->Signal Modulates Data IC50 Calculation Signal->Data Quantifies

Caption: Mechanism of the NaV1.7 high-throughput fluorescent functional assay.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-293 cells stably expressing human NaV1.7 in 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove the culture media and add 20 µL/well of Membrane Potential Assay Dye (e.g., FLIPR Blue). Incubate for 45 minutes at room temperature in the dark.

  • Compound Addition: Pin-transfer 100 nL of the chroman-4-amine derivatives (in DMSO) into the wells. Incubate for 15 minutes to allow target engagement.

  • Assay Execution & Validation: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject an activating buffer (containing Veratridine to open the channels) and record fluorescence for 3 minutes.

  • Self-Validation: Calculate the Z'-factor using DMSO as the negative control (0% inhibition) and Tetrodotoxin (TTX) as the positive control (100% inhibition). A Z'-factor > 0.5 validates the screening run.

  • Data Analysis: Plot the area under the curve (AUC) of the fluorescent signal against the log[Compound] to generate a dose-response curve and extract the IC₅₀.

References

  • Title: Therapeutic compounds and methods of use thereof (WO2017058821A1)
  • Title: KHK inhibitors (WO2022212194A1)
  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) / PMC - NIH URL: [Link]

Application

Advanced Application Note: Utilization of (R)-7-Bromochroman-4-amine Hydrochloride in the Synthesis of Bioactive Heterocycles

Executive Summary In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and metabolic modulators relies heavily on structurally rigid, stereochemically pure building blocks. (R)-7-Bromochr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and metabolic modulators relies heavily on structurally rigid, stereochemically pure building blocks. (R)-7-Bromochroman-4-amine hydrochloride (CAS: 1810074-70-4) has emerged as a privileged scaffold in drug discovery campaigns, most notably in the development of Ketohexokinase (KHK) inhibitors for the treatment of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and Non-Alcoholic Steatohepatitis (NASH) [1].

This application note provides an in-depth technical guide on the chemical profiling, strategic utility, and validated synthetic workflows for incorporating the (R)-7-bromochroman-4-amine scaffold into complex bioactive molecules.

Chemical Profiling & Reactivity Rationale

The utility of (R)-7-Bromochroman-4-amine hydrochloride stems from three distinct structural features, each serving a specific mechanistic purpose in synthetic design:

  • The Chroman Core : Unlike flexible open-chain alkyl or simple aryl systems, the bicyclic chroman (3,4-dihydro-2H-1-benzopyran) ring restricts conformational freedom. This rigidification reduces the entropic penalty upon binding to a target protein's active site and improves metabolic stability by blocking cytochrome P450-mediated oxidation at the benzylic positions.

  • The (R)-Amine at C4 : The stereocenter at the 4-position provides a precise 3D vector for functionalization (e.g., amide or sulfonamide formation). Storing and utilizing this compound as a hydrochloride salt is a deliberate choice; free primary amines are susceptible to air oxidation and can react with atmospheric CO₂ to form carbamates. The HCl salt ensures long-term bench stability, prevents spontaneous racemization, and guarantees a free-flowing powder for accurate stoichiometric weighing [2].

  • The 7-Bromo Substituent : Positioned on the aromatic ring, the bromine atom acts as an orthogonal halogen handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings).

Quantitative Data: Physicochemical Properties

Table 1: Key properties of the building block.

PropertyValueStructural Implication
Chemical Name (R)-7-Bromochroman-4-amine HClPrivileged bicyclic scaffold
CAS Number 1810074-70-4Standardized registry [3]
Molecular Formula C₉H₁₁BrClNOContains orthogonal reactive sites
Molecular Weight 264.55 g/mol Low MW allows for extensive elaboration
Stereochemistry (R)-configuration at C4Enantiopure vector for pocket alignment

Strategic Role in Medicinal Chemistry: Targeting KHK

To understand the value of this building block, we must examine its application in a biological context. Ketohexokinase (KHK) is the rate-limiting first enzyme in the fructose metabolism pathway, responsible for phosphorylating dietary fructose into fructose-1-phosphate (F1P). Overactive fructolysis bypasses standard metabolic feedback loops, driving de novo lipogenesis and leading to hepatic steatosis (MASLD/NASH) [4].

Recent patent literature (e.g., Gilead Sciences' WO2022212194A1) highlights the use of the 7-bromochroman-4-amine scaffold to synthesize potent KHK inhibitors[1]. The (R)-amine is typically sulfonylated to interact with the ATP-binding pocket of KHK, while the 7-bromo position is coupled with substituted pyrimidines or aryl groups to occupy the adjacent fructose-binding pocket.

G Fructose Dietary Fructose (GLUT2/GLUT5 Uptake) KHK Ketohexokinase (KHK) Enzyme Fructose->KHK Binds F1P Fructose-1-Phosphate (F1P) KHK->F1P Phosphorylation Lipogenesis De Novo Lipogenesis (MASLD / NASH) F1P->Lipogenesis Aldolase B Cleavage & Downstream Metabolism Inhibitor (R)-7-Bromochroman-4-amine Derived Inhibitor Inhibitor->KHK Blocks Activity

Figure 1: Fructose metabolism pathway highlighting KHK inhibition by chroman-based therapeutics.

Experimental Workflows & Validated Protocols

The following protocols detail the transformation of the raw building block into a complex intermediate. The workflow is designed as a self-validating system, incorporating causality for reagent selection and in-process controls.

SynthWorkflow SM (R)-7-Bromochroman-4-amine HCl (Starting Material) Neutralization Step 1: Free-Basing (DIPEA in DCM) SM->Neutralization Sulfonylation Step 2: Sulfonylation (R-SO2Cl addition) Neutralization->Sulfonylation Amine Activation Intermediate 7-Bromo-Chroman Sulfonamide Intermediate Sulfonylation->Intermediate Coupling Step 3: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate->Coupling Halogen Handle Product Final Bioactive Molecule (Target KHK Inhibitor) Coupling->Product C-C Bond Formation

Figure 2: Three-step synthetic workflow utilizing the (R)-7-bromo-chroman scaffold.

Protocol A: Free-Basing and Sulfonylation of the (R)-Amine

This step installs the crucial hydrogen-bond donor/acceptor motif required for kinase pocket interaction [1].

Causality & Reagent Rationale: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride. Dichloromethane (DCM) is used as it provides excellent solubility for the free base while remaining entirely aprotic.

Step-by-Step Methodology:

  • Preparation: Suspend (R)-7-Bromochroman-4-amine hydrochloride (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Neutralization: Add DIPEA (3.0 equiv, 30 mmol) dropwise over 5 minutes. Self-Validation: The cloudy suspension will transition to a clear solution as the HCl salt is neutralized to the soluble free amine.

  • Electrophile Addition: Slowly add methanesulfonyl chloride (1.1 equiv, 11 mmol) via syringe. Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • In-Process Control: Monitor via LC-MS. The reaction is complete when the m/z 228 [M+H]⁺ peak (free amine) is fully consumed, replaced by the product peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (to neutralize excess acid). Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonamide intermediate.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

With the sulfonamide installed, the 7-bromo position is now functionalized to extend the molecule into the secondary binding pocket.

Causality & Reagent Rationale: The 7-bromo position on the chroman ring is moderately hindered. Pd(dppf)Cl₂ is chosen as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step compared to monodentate ligands like PPh₃. A biphasic 1,4-Dioxane/Water system is critical: it solvates both the organic starting materials and the inorganic base (Cs₂CO₃), facilitating the transmetalation step.

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Conditions (Empirical Data Summary)

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10062
3Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9088
4 Pd(dppf)Cl₂·CH₂Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 91

Step-by-Step Methodology:

  • Setup: In a microwave vial or Schlenk flask, combine the 7-bromo-chroman intermediate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and Water (0.1 M). Degas the mixture by bubbling nitrogen through the solution for 10 minutes. Crucial Step: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Seal the vessel and heat to 90 °C for 4–6 hours.

  • In-Process Control: Monitor by TLC (Hexanes/EtOAc). The starting bromide should be fully consumed.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine. Concentrate and purify via flash column chromatography to isolate the final bioactive molecule.

References

  • Gilead Sciences, Inc. (2022). KHK Inhibitors (Patent No. WO2022212194A1).
  • Lead Sciences. (n.d.). (R)-7-Bromochroman-4-amine hydrochloride Catalog. Retrieved March 11, 2026. [Link]

  • Softic, S., et al. (2024). Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism. JCI Insight, 9(23), e184396.[Link]

  • Hannou, S. A., et al. (2020). Organismal Fructose Metabolism in Health and Non-Alcoholic Fatty Liver Disease. MDPI Biology, 9(11), 384.[Link]

Technical Notes & Optimization

Troubleshooting

improving the yield of (R)-7-Bromochroman-4-amine hydrochloride synthesis

Welcome to the Technical Support Center for Advanced API Intermediates. This guide is engineered for process chemists and drug development professionals tasked with optimizing the synthesis of (R)-7-Bromochroman-4-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Intermediates. This guide is engineered for process chemists and drug development professionals tasked with optimizing the synthesis of (R)-7-Bromochroman-4-amine hydrochloride (CAS: 1810074-70-4).

Synthesizing enantiopure chroman-4-amines presents unique challenges, primarily due to the propensity of the C4 position to undergo racemization via carbocation intermediates, and the sensitivity of the aryl bromide moiety to standard reduction conditions. This guide deconstructs the validated synthetic pathways, provides self-validating protocols, and addresses the most critical bottlenecks encountered at the bench.

Synthetic Pathway Architecture

To achieve high enantiomeric excess (ee) and overall yield, two primary routes are utilized in modern process chemistry: the classic Stereospecific Chemical Inversion (Route A) and the Biocatalytic Transamination (Route B).

G SM 7-Bromochroman-4-one (Starting Material) CBS (S)-7-Bromochroman-4-ol (Intermediate) SM->CBS (R)-CBS Catalyst, BH3 THF, -20°C ENZ ω-Transaminase Cascade (Biocatalytic) SM->ENZ Isopropylamine, PLP Continuous Flow AZIDE (R)-4-Azido-7-bromochroman (Intermediate) CBS->AZIDE DPPA, DIAD, PPh3 Mitsunobu Inversion (SN2) AMINE (R)-7-Bromochroman-4-amine (Free Base) AZIDE->AMINE PPh3, H2O Staudinger Reduction ENZ->AMINE Direct Asymmetric Amination SALT (R)-7-Bromochroman-4-amine HCl (Final Product) AMINE->SALT 4N HCl in Dioxane Ether, 0°C

Figure 1: Validated synthetic routes for (R)-7-Bromochroman-4-amine hydrochloride.

Quantitative Yield & Purity Optimization

The table below summarizes the causality between chosen reaction conditions and the resulting yield/enantiomeric purity. Relying on outdated racemic resolution methods results in a maximum theoretical yield of 50%, whereas modern asymmetric techniques bypass this limitation[1].

Synthetic StrategyKey Reagents / CatalystsChemoselectivity IssueExpected YieldExpected ee (%)
Classical Resolution NaBH4​ , (R)-Mandelic AcidNone (High waste)< 35%> 98%
Chemical (Route A) - Suboptimal (R)-CBS, DPPA, H2​ / Pd/C Debromination 40 - 45%95 - 98%
Chemical (Route A) - Optimized (R)-CBS, DPPA, PPh3​ / H2​O Preserves Aryl Bromide75 - 82%> 98%
Biocatalytic (Route B) ω-Transaminase, PLPHighly Selective80 - 88%> 99%

Standard Operating Protocols (Chemical Route A)

The following protocols are designed as self-validating systems. Observational milestones are included to ensure the reaction is proceeding mechanically as intended.

Step A: Asymmetric CBS Reduction to (S)-7-Bromochroman-4-ol
  • Preparation: In an oven-dried, argon-purged flask, dissolve 7-bromochroman-4-one (1.0 equiv) in anhydrous THF (0.5 M).

  • Catalyst Addition: Add (R)-Corey-Bakshi-Shibata (CBS) catalyst (0.1 equiv). Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath.

  • Reduction: Dropwise add Borane-THF complex ( BH3​⋅THF , 1.2 equiv) over 30 minutes. Validation: Maintain internal temperature below -15°C to ensure the stereocontrol model of the CBS oxazaborolidine remains rigid.

  • Quench: After 2 hours, quench cautiously with cold methanol until effervescence ( H2​ gas) ceases. Concentrate and purify via flash chromatography to afford the (S)-alcohol.

Step B: Mitsunobu Azidation & Staudinger Reduction
  • Inversion ( SN​2 ): Dissolve the (S)-alcohol (1.0 equiv) and triphenylphosphine ( PPh3​ , 1.5 equiv) in anhydrous THF at -20°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise, followed by Diphenylphosphoryl azide (DPPA, 1.5 equiv). Stir for 4 hours, allowing the mixture to slowly reach 0°C.

  • Reduction: To the crude azide solution, add PPh3​ (2.0 equiv) and H2​O (10 equiv). Stir at room temperature for 16 hours. Validation: Nitrogen gas ( N2​ ) evolution will be observed as the phosphazene intermediate hydrolyzes[2].

  • Salt Formation: Dilute the concentrated residue with 1N HCl, wash with EtOAc to remove Ph3​P=O , and basify the aqueous layer to extract the free amine. Dissolve the free amine in anhydrous diethyl ether at 0°C and add 4N HCl in dioxane dropwise until precipitation is complete. Filter and dry to yield the hydrochloride salt.

Troubleshooting & FAQs

Q1: I am observing a significant loss of enantiomeric purity (ee%) during the conversion of (S)-7-bromochroman-4-ol to the azide. How can I prevent this racemization? A: The C4 position of the chroman ring is highly prone to forming a stable, oxygen-stabilized benzylic carbocation. If the internal temperature during the Mitsunobu reaction (DIAD/DPPA addition) rises above 0°C, the reaction mechanism shifts from a stereospecific SN​2 inversion to a non-stereoselective SN​1 pathway. To prevent this, ensure strict cryogenic control (-20°C) during reagent addition and do not allow the reaction to warm above 0°C until the azide formation is complete[1].

Q2: My final yield of the amine is extremely low, and mass spectrometry (MS) indicates the loss of the bromine atom (M-79). What went wrong? A: You likely utilized catalytic hydrogenation (e.g., Pd/C and H2​ gas) to reduce the azide to the amine. Palladium readily inserts into the aryl-bromide bond via oxidative addition, leading to hydrodehalogenation under reductive conditions. You must switch to a Staudinger reduction using triphenylphosphine ( PPh3​ ) and water. This method is perfectly chemoselective for the azide moiety and will leave the sensitive aryl bromide intact[2].

Q3: We are attempting the biocatalytic route (Route B), but the transamination stalls at ~50% conversion. How do we drive the reaction to completion? A: Transaminase reactions are heavily equilibrium-dependent. The conversion of the ketone to the amine generates a ketone byproduct from your amine donor (e.g., acetone if using isopropylamine). To drive the reaction forward, you must either use a massive excess of the amine donor or actively remove the volatile ketone byproduct. Implementing a continuous flow chemoenzymatic process with membrane separation or applying a slight vacuum can efficiently remove the byproduct and push the equilibrium toward the (R)-amine[3].

Q4: The final hydrochloride salt is precipitating as a sticky, hygroscopic gum rather than a crystalline solid. How do I improve the morphology? A: Gummy precipitates in this pathway are almost exclusively caused by residual triphenylphosphine oxide ( Ph3​P=O ) carrying over from the Staudinger reduction. Ph3​P=O disrupts the crystal lattice of the salt. You must perform a rigorous acid-base extraction: extract the crude reaction mixture with 1N HCl, wash the acidic aqueous layer extensively with ethyl acetate (which removes the Ph3​P=O ), and only then basify the aqueous layer to recover the pure free amine. Crystallization from a non-polar anti-solvent (like MTBE or diethyl ether) using anhydrous HCl will then yield a crisp, white powder.

References

  • Source: Google Patents (WO2015089337A1)
  • “Rh(Ⅱ)-Cp-TsDPEN Catalyzed Aqueous Asymmetric Transfer Hydrogenation of Chromenones into Saturated Alcohol: C=C and C=O Reduction in One Step* Source: ResearchGate URL:[Link]

  • Optimising Continuous Flow Chemoenzymatic Processes Towards Fine Chemical Manufacturing Source: White Rose University Consortium URL:[Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for (R)-7-Bromochroman-4-amine HCl Synthesis

Overview & Mechanistic Context The synthesis of enantiopure (R)-7-bromochroman-4-amine hydrochloride is a highly sensitive workflow in pharmaceutical development. The most atom-economical and stereoselective route employ...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

The synthesis of enantiopure (R)-7-bromochroman-4-amine hydrochloride is a highly sensitive workflow in pharmaceutical development. The most atom-economical and stereoselective route employs the biocatalytic asymmetric reductive amination of 7-bromochroman-4-one using an engineered (R)-selective ω -transaminase ( ω -TA), followed by crystallization of the hydrochloride salt[1].

Because this process relies on a delicate balance between thermodynamic equilibria, substrate solubility, and enzyme kinetics, reaction temperature is the single most critical variable . This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high conversion and enantiomeric excess (ee).

Process Workflow Diagram

G K 7-Bromochroman-4-one (Substrate) React Biocatalytic Amination (Optimized: 45°C, pH 7.5) K->React TA (R)-ω-Transaminase + 1 mM PLP TA->React IPA Isopropylamine (IPA) (Amine Donor) IPA->React Amine (R)-7-Bromochroman-4-amine (Free Base, >98% ee) React->Amine Extraction Acetone Acetone (Byproduct) React->Acetone N2 Sweep Evaporation Cryst HCl Salt Formation (Controlled Cooling Ramp) Amine->Cryst + HCl in Isopropanol Product (R)-7-Bromochroman-4-amine HCl (>99.5% ee) Cryst->Product -0.2°C/min

Workflow for the biocatalytic synthesis of (R)-7-Bromochroman-4-amine HCl.

Troubleshooting Guides & FAQs

Q1: Why does my transamination reaction stall at 60-70% conversion when run at 30°C, despite using a massive excess of isopropylamine (IPA)? Analysis & Causality: The transamination of bulky ketones like 7-bromochroman-4-one using IPA as the amine donor is thermodynamically unfavorable ( Keq​≈10−3 ). While adding excess IPA (e.g., 1 M) helps push the equilibrium, it is insufficient to drive the reaction to >99% conversion at 30°C. At this lower temperature, the byproduct acetone remains fully dissolved in the aqueous phase, establishing a premature equilibrium. Furthermore, the solubility of the hydrophobic chromanone substrate in aqueous buffer is severely limited at 30°C, leading to substrate sequestration. Solution: Increase the reaction temperature to 45°C . Operating at 45°C serves a dual purpose: it increases the vapor pressure of acetone, allowing it to be continuously removed via a gentle nitrogen sweep (shifting the equilibrium forward via Le Chatelier's principle), and it significantly enhances the solubility of the substrate in the buffer/DMSO cosolvent system [2, 4].

Q2: I increased the reaction temperature to 55°C to maximize the reaction rate, but the reaction stopped completely after 4 hours. What happened? Analysis & Causality: You have exceeded the thermal stability threshold of the biocatalyst. While engineered transaminases exhibit enhanced thermostability compared to wild-type variants, temperatures above 50°C cause rapid unfolding of the apo-enzyme and dissociation of the Pyridoxal 5′-phosphate (PLP) cofactor [3]. Without PLP bound in the active site, the enzyme cannot form the external aldimine intermediate required for hydride transfer. Solution: Cap the reaction temperature at a strict maximum of 45°C . To create a self-validating, robust system, supplement the reaction buffer with 1 mM exogenous PLP . This excess cofactor shifts the binding equilibrium toward the active holo-enzyme state, artificially extending the catalyst's half-life at elevated temperatures.

Q3: How does the crystallization temperature ramp affect the enantiomeric excess (ee) of the final hydrochloride salt? Analysis & Causality: The biocatalytic step typically yields the free amine in >98% ee. However, during the addition of HCl in isopropanol, rapid cooling (e.g., crashing the temperature from 50°C to 5°C in 30 minutes) creates a state of high supersaturation. This forces rapid, chaotic nucleation where the minor (S)-enantiomer is kinetically trapped within the growing crystal lattice (co-crystallization). Solution: Implement a controlled, non-linear cooling ramp (e.g., -0.2°C/min). Slow cooling maintains the system in the metastable zone, allowing molecules to reversibly attach and detach from the crystal lattice. This thermodynamic selection heavily favors the incorporation of the pure (R)-enantiomer, upgrading the final purity to >99.5% ee.

Quantitative Data: Temperature Effects on Process Metrics

The following table summarizes the causal relationship between reaction temperature and key performance indicators during the biocatalytic step (using 50 mM substrate, 1 M IPA, 10% DMSO, 1 mM PLP).

Temperature (°C)Substrate Solubility (mM)Enzyme Half-Life ( t1/2​ , h)Acetone Evaporation24h Conversion (%)Free Amine ee (%)
30°C 15>120Poor62%>99%
40°C 3585Moderate88%>99%
45°C (Optimal) 50+ 48 Excellent (with N₂) >99% >99%
55°C 50+< 4Excellent41% (Stalled)>99%

Experimental Protocol: Optimized Synthesis & Salt Formation

This self-validating protocol ensures that thermodynamic equilibrium is continuously pushed forward while protecting the structural integrity of the enzyme.

Step 1: Preparation of the Biocatalytic Matrix

  • Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.5).

  • Dissolve Isopropylamine (IPA) to a final concentration of 1 M. Re-adjust the pH to 7.5 using concentrated HCl (critical, as free IPA will spike the pH and denature the enzyme).

  • Add Pyridoxal 5′-phosphate (PLP) to a final concentration of 1 mM. Validation check: The solution will turn a distinct bright yellow, confirming the presence of active PLP.

  • Add 2.0 g of the engineered (R)-selective ω -transaminase powder. Stir gently at 200 rpm until fully dissolved.

Step 2: Substrate Addition & Thermal Control

  • Dissolve 50 mmol of 7-bromochroman-4-one in 10 mL of Dimethyl Sulfoxide (DMSO).

  • Add the DMSO/substrate solution dropwise to the biocatalytic matrix.

  • Heat the reactor to exactly 45°C .

  • Apply a gentle headspace sweep of Nitrogen gas (0.5 L/min) to continuously strip the generated acetone. Allow the reaction to proceed for 24 hours.

Step 3: In-Process Extraction

  • Cool the reaction to 20°C.

  • Add 10 M NaOH to adjust the aqueous phase to pH 11.5. Causality: This deprotonates the (R)-7-bromochroman-4-amine, driving it fully into the free-base form for organic extraction.

  • Extract three times with 50 mL of Methyl tert-butyl ether (MTBE). Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

Step 4: Controlled Crystallization of the HCl Salt

  • Dissolve the crude free amine in 10 volumes of Isopropanol (IPA) and heat to 50°C.

  • Slowly add 1.05 equivalents of 5-6 N HCl in Isopropanol dropwise over 15 minutes.

  • Cooling Ramp: Hold at 50°C for 30 minutes to allow seed bed formation. Cool to 5°C at a strict rate of -0.2°C/min to ensure thermodynamic exclusion of the (S)-enantiomer.

  • Filter the resulting white crystals, wash with cold Isopropanol, and dry under vacuum at 40°C.

References

  • Pressnitz, D., Fuchs, C. S., Sattler, J. H., Knaus, T., Macheroux, P., Mutti, F. G., & Kroutil, W. (2013). Asymmetric amination of tetralone and chromanone derivatives employing ω-transaminases. ACS Catalysis, 3(4), 555-559. URL: [Link]

  • Jiang, L., et al. (2022). Redesigning an (R)-Selective Transaminase for the Efficient Synthesis of Pharmaceutical N-Heterocyclic Amines. ACS Catalysis, 13(1), 548-557. URL: [Link]

  • Dourado, D. F., et al. (2021). Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines. ACS Catalysis, 11(15), 9760-9770. URL: [Link]

  • Meng, Q., et al. (2020). Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone. Green Chemistry, 22(3), 823-829. URL: [Link]

Troubleshooting

mitigation of side reactions in the synthesis of (R)-7-Bromochroman-4-amine hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-7-Bromochroman-4-amine hydrochloride. Here, we address common challenges and freque...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-7-Bromochroman-4-amine hydrochloride. Here, we address common challenges and frequently asked questions to facilitate a smoother, more efficient synthetic process. Our focus is on providing practical, field-tested insights to mitigate side reactions and optimize yields and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering detailed explanations and actionable protocols.

Question 1: I am observing a low yield of the racemic 7-Bromochroman-4-amine after the reductive amination of 7-bromochroman-4-one. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the reductive amination of 7-bromochroman-4-one can stem from several factors, primarily related to the stability of the imine intermediate and competing side reactions.

Potential Causes and Mitigation Strategies:

  • Incomplete Imine Formation: The initial condensation of the ketone with the ammonia source (e.g., ammonium acetate, ammonia in methanol) to form the imine is a reversible equilibrium. If the equilibrium is unfavorable, the subsequent reduction step will be inefficient.

    • Mitigation:

      • Water Removal: The formation of the imine releases water. Employing a dehydrating agent, such as molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water can drive the equilibrium towards the imine.

      • pH Control: The reaction is typically favored under weakly acidic conditions (pH 5-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the amine nucleophile, which would render it unreactive. Acetic acid is a commonly used catalyst.[1]

  • Competing Reduction of the Ketone: The reducing agent can directly reduce the starting ketone to the corresponding alcohol (7-bromo-chroman-4-ol), a common side product.

    • Mitigation:

      • Choice of Reducing Agent: Use a reducing agent that is more selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) for this reason, as they are less reactive towards the ketone at slightly acidic pH.[2][3]

      • Stepwise Procedure: A two-step, one-pot approach can be beneficial. First, allow the ketone and ammonia source to react to form the imine, then introduce the reducing agent. This minimizes the time the ketone and reducing agent are in contact.

  • Over-alkylation: The newly formed primary amine can react with another molecule of the ketone to form a secondary amine impurity.

    • Mitigation:

      • Control of Stoichiometry: Using a large excess of the ammonia source can help to minimize the formation of the secondary amine by increasing the probability of the ketone reacting with ammonia rather than the product amine.

Experimental Protocol: Optimized Reductive Amination

Parameter Recommendation
Ammonia Source Ammonium acetate or a solution of ammonia in methanol
Catalyst Glacial acetic acid (to maintain pH 5-6)
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Temperature Room temperature

Step-by-Step Procedure:

  • To a solution of 7-bromochroman-4-one in the chosen solvent, add the ammonia source and glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to control any potential exotherm.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

Question 2: My chiral resolution of 7-Bromochroman-4-amine with L-(-)-tartaric acid is resulting in a low diastereomeric excess (de). How can I improve the separation?

Answer:

Achieving high diastereomeric excess in classical resolutions can be challenging and is highly dependent on the crystallization conditions.

Potential Causes and Mitigation Strategies:

  • Suboptimal Solvent System: The choice of solvent is critical as it dictates the differential solubility of the two diastereomeric salts.

    • Mitigation:

      • Solvent Screening: A systematic screening of different solvents (e.g., methanol, ethanol, isopropanol, acetone, and mixtures thereof with water) is essential. The ideal solvent will maximize the solubility of one diastereomeric salt while minimizing the solubility of the other.[4]

  • Rate of Crystallization: Rapid crystallization can trap impurities and lead to the co-crystallization of both diastereomers.

    • Mitigation:

      • Slow Cooling: Allow the solution of the diastereomeric salts to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. This encourages the formation of well-defined crystals of the less soluble diastereomer.

      • Seeding: Introducing a small seed crystal of the desired pure diastereomer can promote selective crystallization.

  • Incorrect Stoichiometry of Resolving Agent: The molar ratio of the chiral resolving agent to the racemic amine can influence the efficiency of the resolution.

    • Mitigation:

      • Optimization: While a 1:1 molar ratio is a common starting point, it may be beneficial to use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). This can sometimes lead to a higher de in the crystallized product, albeit with a lower yield.

Troubleshooting Workflow for Low Diastereomeric Excess

G start Low Diastereomeric Excess (de) Observed solvent Screen Different Solvent Systems (e.g., MeOH, EtOH, IPA, Acetone, Water mixtures) start->solvent cooling Optimize Cooling Rate (Slow cooling, gradual temperature reduction) solvent->cooling stoichiometry Vary Stoichiometry of Resolving Agent (e.g., 0.5 to 1.0 equivalents) cooling->stoichiometry recrystallize Recrystallize the Diastereomeric Salt stoichiometry->recrystallize check_purity Analyze de by Chiral HPLC or NMR recrystallize->check_purity check_purity->solvent Unsuccessful end High de Achieved check_purity->end Successful G start 7-Bromochroman-4-one racemic_amine Racemic 7-Bromochroman-4-amine start->racemic_amine Reductive Amination (e.g., NH₄OAc, NaBH(OAc)₃) diastereomeric_salt (R,R)- and (S,R)-Diastereomeric Salts racemic_amine->diastereomeric_salt Chiral Resolution (e.g., L-(-)-Tartaric Acid) r_amine (R)-7-Bromochroman-4-amine diastereomeric_salt->r_amine Separation & Liberation (Crystallization & Basification) final_product (R)-7-Bromochroman-4-amine HCl r_amine->final_product Salt Formation (HCl in Ether/IPA)

Caption: Synthetic pathway to (R)-7-Bromochroman-4-amine hydrochloride.

Q2: How can I monitor the progress of the reductive amination and assess the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for monitoring the consumption of the starting ketone. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of the product and any major side products.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess (ee) of the final product. Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines. [5][6][7]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are used to confirm the structure of the final product and assess its chemical purity.

    • NMR with a chiral solvating agent can also be used to determine the enantiomeric excess. [8][9] Q3: What are the key considerations for the final hydrochloride salt formation?

A3: The formation of the hydrochloride salt is a critical step for the isolation and purification of the final product.

  • Solvent Choice: The salt is typically formed by adding a solution of HCl in an organic solvent (e.g., diethyl ether, isopropanol, or ethanol) to a solution of the free amine. The choice of solvent can affect the crystallinity and particle size of the salt.

  • Precipitation/Crystallization: The hydrochloride salt should precipitate from the solution. If it oils out, this may be due to impurities or the use of an inappropriate solvent. In such cases, trying a different solvent or a mixture of solvents may be beneficial.

  • Purification: The precipitated salt can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities. Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed to further enhance purity.

Q4: What is the mechanism of the over-reduction side reaction?

A4: Over-reduction occurs when the reducing agent directly attacks the carbonyl group of the starting ketone before imine formation. This leads to the formation of 7-bromo-chroman-4-ol.

G ketone 7-Bromochroman-4-one (C=O) alcohol 7-Bromo-chroman-4-ol (Side Product) ketone->alcohol Direct Reduction hydride [H⁻] (from NaBH₄) hydride->ketone

Caption: Mechanism of the over-reduction side reaction.

This side reaction is more prevalent with less selective reducing agents like NaBH₄. [2]

References

  • Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Organic Letters. [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]

  • reductive amination & secondary amine synthesis. YouTube. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Wiley Online Library. [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. PMC. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Racemisation of amines.
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Diastereomeric Salt Resolution Based Synthesis of LY503430, an AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid) Potentiator. Organic Process Research & Development. [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts. ResearchGate. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]

  • Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry. [Link]

  • Synthesis of Chroman-4-ones by Reduction of Chromones. ResearchGate. [Link]

  • Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. OrgoSolver. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. ScienceDirect. [Link]

  • Reduction and Oxidation :: Catalytic Hydrogenation. Organic Chemistry Data. [Link]

  • Chiral resolution. chemeurope.com. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Reduction of alkyl alkyl, aryl alkyl and cyclic ketones by catalytic hydrogen transfer over magnesium oxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

  • Reductive Amination Reaction. OpenBU. [Link]

  • Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for (R)-7-Bromochroman-4-amine Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of (R)-7-Bromochroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (R)-7-Bromochroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The synthesis of this chiral amine, a valuable building block in pharmaceutical development, often relies on a catalytic asymmetric reductive amination or hydrogenation of the corresponding ketone, 7-bromochroman-4-one. The efficiency, enantioselectivity, and overall success of this transformation are critically dependent on the optimization of catalyst loading.

This resource will address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to strategically design more robust and efficient synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing (R)-7-Bromochroman-4-amine hydrochloride?

The synthesis of (R)-7-Bromochroman-4-amine hydrochloride is typically achieved through the asymmetric reduction of 7-bromochroman-4-one. The two predominant catalytic methods are:

  • Asymmetric Transfer Hydrogenation (ATH): This method utilizes a chiral catalyst, often a Ruthenium(II) complex with a chiral diamine ligand (e.g., Ts-DPEN), and a hydrogen donor like formic acid or isopropanol. ATH is known for its operational simplicity, high enantioselectivity, and the use of low catalyst loadings.[1]

  • Asymmetric Hydrogenation (AH): This approach employs molecular hydrogen (H₂) as the reductant in the presence of a chiral catalyst, which can be based on metals like Ruthenium, Rhodium, or Iridium.[2][3] This method is highly atom-efficient and is often preferred for large-scale synthesis.[2]

A related and highly effective strategy is asymmetric reductive amination , where the ketone reacts with an amine source (like ammonia or an ammonium salt) to form an intermediate imine, which is then asymmetrically reduced in situ by the chiral catalyst and a reducing agent.[4][5]

Q2: Why is optimizing catalyst loading so critical in this synthesis?

Optimizing catalyst loading is a balancing act between reaction efficiency, cost, and product purity.

  • Cost-Effectiveness: Chiral catalysts, particularly those based on precious metals like Ruthenium and Iridium, are expensive. Minimizing the catalyst loading directly translates to a more economical process, which is a crucial consideration in drug development and manufacturing.

  • Reaction Kinetics: Catalyst loading directly influences the reaction rate. While a higher loading can accelerate the reaction, an excessively high concentration may not provide a proportional increase in rate and can be wasteful.

  • Enantioselectivity: The enantiomeric excess (ee) of the final product is a key quality attribute. In some cases, catalyst loading can influence the stereochemical outcome. It is essential to find the optimal loading that consistently delivers high enantioselectivity.

  • Downstream Processing: High catalyst loading can lead to increased levels of residual metal in the final product. The removal of these metal impurities can complicate purification processes and is strictly regulated for active pharmaceutical ingredients (APIs).

  • Catalyst Deactivation: At very low concentrations, the catalyst may be more susceptible to deactivation by impurities in the starting materials or solvent.[6] Conversely, at very high loadings, aggregation or other deactivation pathways can sometimes occur.[7]

Q3: I'm observing low conversion of 7-bromochroman-4-one. Should I simply increase the catalyst loading?

While increasing the catalyst loading might seem like a straightforward solution for low conversion, it should be a carefully considered step after evaluating other potential causes. Before increasing the amount of your expensive catalyst, consider the following troubleshooting workflow:

Caption: Troubleshooting workflow for low conversion.

Causality behind the workflow:

  • Purity of Reactants: Impurities in the 7-bromochroman-4-one, solvent, or hydrogen source can act as catalyst poisons.[6] For example, sulfur or nitrogen-containing compounds can strongly adsorb to the metal center of the catalyst, blocking active sites.[6]

  • Reaction Conditions: Ensure the temperature, pressure (for AH), and reaction time are appropriate for the specific catalyst system. Some catalysts have an optimal operating temperature range, outside of which their activity drops significantly.

  • Reducing Agent: In reductive amination, the choice and activity of the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) are critical.[4][8] Ensure it is fresh and used in the correct stoichiometry. For ATH, the hydrogen donor must be of high purity.

  • pH (for Reductive Amination): Imine formation, the first step in reductive amination, is often pH-dependent, with a mildly acidic environment (pH 4-6) being optimal.[9] If the pH is too low, the amine will be protonated and non-nucleophilic; if it's too high, the carbonyl group won't be sufficiently activated.[9]

Only after ruling out these factors should you systematically increase the catalyst loading.

Troubleshooting Guide

Issue 1: Poor Enantioselectivity (Low %ee)

Symptoms: The desired (R)-enantiomer is produced, but with a significant amount of the (S)-enantiomer, resulting in a low enantiomeric excess.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Catalyst Loading The catalyst concentration can sometimes influence the equilibrium of diastereomeric transition states. An insufficient amount of catalyst might lead to a less-controlled stereochemical pathway.Perform a catalyst loading screen. Systematically vary the loading (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%) while keeping all other parameters constant. Analyze the %ee for each run to identify the optimal loading.
Incorrect Temperature Temperature affects the energy difference between the diastereomeric transition states that lead to the (R) and (S) products. Higher temperatures can sometimes erode enantioselectivity.Run the reaction at a lower temperature. This may require a longer reaction time, but can significantly improve the %ee.
Presence of Water Water can interfere with the catalyst's chiral environment or participate in side reactions that may lead to racemic product.[6]Ensure all solvents and reagents are rigorously dried. Using molecular sieves can be beneficial, especially in reductive amination where water is a byproduct of imine formation.[10]
Inappropriate Solvent The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.Screen a range of solvents. For Ru-catalyzed hydrogenations, chlorinated solvents or alcohols are often effective.[1]
Issue 2: Catalyst Deactivation/Reaction Stalls

Symptoms: The reaction starts but stops before reaching completion, even with extended reaction times.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Catalyst Poisoning As mentioned, impurities in the substrate or solvent (e.g., sulfur, halides, strong coordinating ligands) can irreversibly bind to the catalyst's active sites.[6][11]Purify the 7-bromochroman-4-one starting material (e.g., by recrystallization or column chromatography). Use high-purity, anhydrous solvents.
Product Inhibition The amine product itself can sometimes coordinate to the metal center of the catalyst, inhibiting its activity. Tertiary amines, if formed as byproducts, can also be catalyst poisons.[12]Consider a stepwise addition of the substrate to maintain a low concentration of the product throughout the reaction. In some cases, adjusting the pH can mitigate product inhibition.
Fouling High molecular weight byproducts or polymers can physically block the catalyst's active sites.[11] This is more common in reactions run at high concentrations or temperatures.Run the reaction at a lower concentration. Ensure the reaction temperature is not causing decomposition of the starting material or product.
Oxidative Deactivation Exposure to air (oxygen) can oxidize the catalytically active metal center, rendering it inactive.Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire process, from catalyst handling to the reaction itself.

graph Catalyst_Deactivation_Pathway {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

Active_Catalyst [label="Active Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Poisoning [label="Poisoning\n(e.g., Sulfur, Halides)", fillcolor="#FBBC05", fontcolor="#202124"]; Fouling [label="Fouling\n(Polymer Deposition)", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Product Inhibition\n(Amine Coordination)", fillcolor="#FBBC05", fontcolor="#202124"]; Deactivated_Catalyst [label="Deactivated Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Active_Catalyst -> Poisoning; Active_Catalyst -> Fouling; Active_Catalyst -> Inhibition; Poisoning -> Deactivated_Catalyst; Fouling -> Deactivated_Catalyst; Inhibition -> Deactivated_Catalyst; }

Caption: Common pathways for catalyst deactivation.

Experimental Protocol: Catalyst Loading Optimization Screen

This protocol provides a general framework for optimizing catalyst loading for the asymmetric hydrogenation of 7-bromochroman-4-one.

Materials:

  • 7-Bromochroman-4-one

  • Chiral Catalyst (e.g., (S,S)-TsDPEN-Ru(p-cymene)Cl)

  • Anhydrous Solvent (e.g., Methanol, Dichloromethane)

  • Hydrogen Source (High-purity H₂ gas for AH, or formic acid/triethylamine for ATH)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessels (e.g., parallel synthesis tubes or individual flasks)

Procedure:

  • Preparation: In a glovebox or under a strict inert atmosphere, prepare a stock solution of the chiral catalyst in the chosen anhydrous solvent.

  • Reaction Setup: To a series of labeled reaction vessels, add 7-bromochroman-4-one (e.g., 100 mg, 1.0 eq per vessel).

  • Catalyst Addition: Using a microsyringe, add varying amounts of the catalyst stock solution to each vessel to achieve the desired catalyst loadings (e.g., 0.1, 0.25, 0.5, 1.0, and 1.5 mol%).

  • Solvent Addition: Add the appropriate volume of anhydrous solvent to each vessel to achieve the desired reaction concentration.

  • Reaction Initiation:

    • For AH: Seal the vessels, purge with H₂ gas, and pressurize to the desired pressure. Place in a heated stirring block at the target temperature.

    • For ATH: Add the hydrogen donor (e.g., formic acid/triethylamine mixture) to each vessel. Place in a heated stirring block at the target temperature.

  • Monitoring: Monitor the progress of each reaction by taking aliquots at set time intervals (e.g., 2, 4, 8, 16 hours) and analyzing by a suitable method (e.g., HPLC, GC) to determine conversion.

  • Work-up & Analysis: Once the reactions have reached completion (or after a set time), quench the reactions appropriately. Purify a small sample from each reaction for chiral HPLC analysis to determine the enantiomeric excess (%ee).

  • Data Evaluation: Plot the conversion vs. time and the final %ee for each catalyst loading. This will allow you to identify the lowest catalyst loading that provides a high conversion rate and excellent enantioselectivity within a practical timeframe.

Data Summary Table (Example):

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (%ee)
0.1166598
0.25169299
0.58>99>99
1.04>99>99
1.52>99>99

From this example data, a catalyst loading of 0.5 mol% would be considered optimal, providing complete conversion and excellent enantioselectivity in a reasonable timeframe.

References

  • Optimization of Ru-catalyzed asymmetric transfer hydrogenation of ketone 5a. [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [Link]

  • Asymmetric Transfer Hydrogenation of Ketones Improved by PNN–Manganese Complexes. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. [Link]

  • Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. [Link]

  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. [Link]

  • Catalyst Deactivation. [Link]

  • Reductive Amination, and How It Works. [Link]

  • Mechanisms of catalyst deactivation. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]

  • Enantioselective Organocatalytic Reductive Amination. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Reductive Amination. [Link]

Sources

Troubleshooting

proper handling and storage of (R)-7-Bromochroman-4-amine hydrochloride

Welcome to the Technical Support Center for (R)-7-Bromochroman-4-amine hydrochloride . As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-7-Bromochroman-4-amine hydrochloride . As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the handling, storage, and application of this critical chiral building block.

Chiral amine hydrochlorides present unique physicochemical challenges, including hygroscopicity, solubility limitations in organic solvents, and the risk of racemization under improper conditions. This guide provides field-proven, mechanistic explanations and self-validating protocols to ensure the scientific integrity of your workflows.

Quick Reference Data

Before troubleshooting, verify that your material aligns with the standard physicochemical parameters outlined below.

PropertySpecification
Compound Name (R)-7-Bromochroman-4-amine hydrochloride
CAS Number 1810074-70-4[1]
Molecular Formula C9H11BrClNO (C9H10BrNO · HCl)
Molecular Weight 264.55 g/mol
Appearance Light yellow to white solid[2]
Storage Conditions 2-8°C, protect from light and moisture, inert atmosphere[2]
Solubility Soluble in H2O, MeOH, DMSO; Insoluble in non-polar organics (DCM, Hexane)

Troubleshooting Guides & FAQs

Q1: Why is my (R)-7-Bromochroman-4-amine hydrochloride clumping, and how does this affect my weighing accuracy? A: The clumping is a direct result of the compound's inherent hygroscopicity. The highly polar ammonium chloride ion pair readily coordinates with atmospheric water molecules, leading to deliquescence (moisture absorption)[3]. This not only degrades the physical flowability of the powder but artificially inflates the mass during weighing. If you weigh clumped material, you are weighing water alongside the salt, leading to sub-stoichiometric additions in your reactions and depressed yields. Causality & Solution: To prevent moisture coordination, the compound must be handled as an air-sensitive solid. Always store the primary container in a desiccator or under an inert atmosphere (Nitrogen/Argon). For precise stoichiometric reactions, transfer and weigh the solid inside a glovebox or use a Schlenk line workflow[4].

Q2: I am observing a loss of enantiomeric excess (ee%) during my cross-coupling reactions. What causes this racemization? A: While the hydrochloride salt form is configurationally stable, liberating the free base under harsh basic conditions and elevated temperatures can trigger racemization. The mechanism typically involves the reversible formation of a planar, achiral imine intermediate[5]. Because the C4 carbon of the chroman ring is adjacent to the amine, exposure to strong bases (pH > 10) combined with trace oxidants or adventitious carbonyl impurities can cause the sp³ hybridized chiral center to transition to an sp² hybridized planar state. Subsequent reduction or protonation occurs non-stereoselectively, yielding a racemic (R/S) mixture. Causality & Solution: Avoid prolonged exposure of the free amine to strong aqueous bases at elevated temperatures. If a free base is required for a catalytic cycle (e.g., Buchwald-Hartwig amination), generate it in situ using a mild, sterically hindered, non-nucleophilic base (like DIPEA) immediately prior to the reaction.

Q3: The hydrochloride salt is completely insoluble in my anhydrous reaction solvent (e.g., DCM, THF). How should I proceed? A: Hydrochloride salts possess high crystal lattice energies and are highly polar, making them insoluble in aprotic, non-polar solvents. You have two field-proven options:

  • In situ generation: Suspend the salt in your organic solvent and add 1.1 to 1.5 equivalents of a tertiary amine base (e.g., Triethylamine or DIPEA). The tertiary base will scavenge the HCl, precipitating triethylammonium chloride and dissolving the reactive free amine into the organic phase.

  • Ex situ freebasing: If the precipitated triethylammonium chloride interferes with your catalyst, perform an aqueous-organic biphasic extraction prior to the reaction (see Protocol 1 below).

Experimental Protocols

Protocol 1: Ex Situ Freebasing and Extraction

Use this self-validating protocol to cleanly liberate the free amine without inducing racemization.

  • Suspension: Suspend 1.0 mmol of (R)-7-Bromochroman-4-amine hydrochloride in 10 mL of Dichloromethane (DCM) in a separatory funnel.

  • Mild Basification: Add 10 mL of a cold, saturated aqueous Sodium Bicarbonate (NaHCO3) solution. Mechanistic note: NaHCO3 is mild enough (pH ~8.3) to neutralize the HCl without triggering the aggressive deprotonation pathways that lead to racemization.

  • Extraction: Gently invert the funnel to mix the biphasic system. Vent frequently to release CO2 gas. The free amine will partition into the lower DCM layer.

  • Separation: Collect the organic layer. Extract the remaining aqueous layer with an additional 2 x 5 mL of DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C to prevent thermal degradation.

  • Immediate Use: The free base is prone to oxidation. Use it immediately in your subsequent reaction or store it strictly under Argon at -20°C.

Protocol 2: Anhydrous Handling and Storage Workflow

To prevent moisture uptake and degradation[4], adhere to the following workflow:

  • Preparation: Ensure your glovebox or Schlenk line is purged with dry Argon. Oven-dry all spatulas and weighing boats.

  • Equilibration: Allow the sealed vial of (R)-7-Bromochroman-4-amine hydrochloride to reach room temperature in a desiccator before opening. Mechanistic note: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the cold powder.

  • Transfer: Weigh the required mass rapidly under the inert atmosphere.

  • Storage: Backfill the primary vial with Argon, seal tightly with Parafilm, and return to 2-8°C storage[2].

Visualizations & Workflows

FreebasingWorkflow Start Weigh (R)-7-Bromochroman-4-amine HCl (Hygroscopic Solid) Dissolve Suspend in DCM / Aq. NaHCO3 (Biphasic Mixture) Start->Dissolve Basify Mild Basification (pH ~8.3) Releases CO2 Gas Dissolve->Basify Extract Extract with DCM (3x) Collect Lower Organic Layer Basify->Extract Amine partitions to DCM Dry Dry over anhydrous Na2SO4 Filter solids Extract->Dry Concentrate Concentrate under vacuum (Keep Temp < 30°C) Dry->Concentrate Store Use Immediately OR Store Free Base under Argon at -20°C Concentrate->Store Prevents oxidation

Caption: Workflow for ex situ freebasing and isolation of the chiral amine.

RacemizationPathway ChiralAmine (R)-Amine Hydrochloride (Stable, Enantiopure) FreeBase (R)-Free Amine (Reactive, sp3 hybridized) ChiralAmine->FreeBase Mild Base (-HCl) FreeBase->ChiralAmine Re-salification (+HCl) (Restores Stability) Imine Achiral Imine Intermediate (Planar C=N, sp2 hybridized) FreeBase->Imine Harsh Base / Oxidation + Elevated Heat Racemate (R/S)-Amine Mixture (Loss of Enantiomeric Excess) Imine->Racemate Non-stereoselective Reduction/Protonation

Caption: Potential racemization pathway of chiral amines via planar imine intermediates.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of HPLC Methods for (R)-7-Bromochroman-4-amine hydrochloride Analysis

Introduction: The Criticality of Enantiomeric Purity In modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its therapeutic action and sa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantiomeric Purity

In modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its therapeutic action and safety profile. (R)-7-Bromochroman-4-amine hydrochloride is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. It is common for one enantiomer to possess the desired pharmacological activity while the other may be less active, inactive, or even contribute to adverse effects.[1] Consequently, regulatory agencies worldwide mandate the development of stereospecific analytical methods to quantify the enantiomeric purity of chiral drug substances.[1]

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the industry's gold standard for this task, offering high efficiency and reproducibility.[1][2] However, simply developing a method is insufficient. A rigorous validation process is required to provide documented evidence that the method is fit for its intended purpose—a process governed by stringent international guidelines.

This guide provides an in-depth comparison of analytical strategies and a detailed protocol for the validation of a chiral HPLC method for (R)-7-Bromochroman-4-amine hydrochloride, grounded in the principles of scientific integrity and regulatory compliance.

The Regulatory Bedrock: ICH, USP, and FDA Guidelines

Method validation is not an arbitrary exercise; it is a structured process defined by a harmonized framework from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA). The cornerstone documents, ICH Q2(R2) and USP General Chapter <1225>, outline the performance characteristics that must be evaluated.[3][4][5]

The modern approach to validation, as emphasized in recent guideline updates, is the concept of the "analytical procedure lifecycle".[5][6] This views validation not as a one-time event, but as a continuous process that ensures the method remains suitable throughout its use.[6] The ultimate goal is to establish "fitness for purpose," meaning the method provides data of acceptable quality for making critical decisions, such as batch release.[4]

Core Validation Parameters for Chiral HPLC: A Deeper Look

For a chiral method, the standard validation parameters take on specific nuances. The primary challenge is to unequivocally quantify the desired (R)-enantiomer in the presence of its unwanted counterpart, the (S)-enantiomer, along with any other potential impurities.

Validation ParameterObjective for Chiral Analysis of (R)-7-Bromochroman-4-amine HClWhy It's Critical
Specificity / Selectivity Demonstrate complete baseline resolution (Rs ≥ 1.5) between the (R)- and (S)-enantiomers, and from any process impurities or degradation products.This is the most fundamental parameter for a chiral method. It proves the method can accurately measure the target enantiomer without interference from its mirror image, which is the most likely and critical impurity.[7]
Linearity Establish a linear relationship between the detector response and the concentration of the (R)-enantiomer over a defined range.Ensures that changes in concentration are directly proportional to the signal, allowing for accurate quantification across the expected operational range.[6]
Range Define the upper and lower concentration limits for which the method is accurate, precise, and linear.Confirms the method's reliability for quantifying the analyte at levels expected during routine analysis, from trace amounts to the target concentration.[8]
Accuracy Determine the closeness of the test results to the true value. Assessed by spiking the drug substance with known amounts of the (S)-enantiomer and impurities.Verifies that the method is free from systematic errors and can provide true, unbiased results. Accuracy is typically expressed as a percent recovery of the known amount added.[6][9]
Precision (Repeatability & Intermediate)Measure the degree of agreement among individual tests when the procedure is applied repeatedly to a homogeneous sample.Repeatability (intra-assay precision) assesses variability in the short term under the same conditions. Intermediate Precision assesses variability from day-to-day, with different analysts or equipment, reflecting routine use.[6][10]
Limit of Quantitation (LOQ) The lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy.Crucial for controlling the level of the unwanted enantiomer. The LOQ must be low enough to meet the specification limit for the enantiomeric impurity.
Robustness Demonstrate the reliability of the method with respect to deliberate, small variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).Shows the method's capacity to remain unaffected by minor variations that may occur during routine use, ensuring its transferability and long-term performance.[8][9]

Experimental Protocol: Validated Chiral HPLC Method

This section details a robust, field-proven protocol for the analysis of (R)-7-Bromochroman-4-amine hydrochloride. The choice of a polysaccharide-based CSP and a normal-phase mobile phase is based on their broad applicability and success in separating chiral amines.[11][12][13] The inclusion of a basic modifier like diethylamine (DEA) is critical to prevent peak tailing by masking active silanol sites on the silica support.[11]

Chromatographic Conditions
  • Instrument: HPLC or UHPLC system with UV Detector.

  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based CSP, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

System Suitability Test (SST)

Before any validation run, the system's readiness is confirmed.

  • Prepare a Resolution Solution: Dissolve a racemic standard (containing both R and S enantiomers) of 7-Bromochroman-4-amine in the mobile phase.

  • Inject five replicate injections.

  • Acceptance Criteria:

    • Resolution (Rs) between (R)- and (S)-enantiomer peaks: ≥ 2.0.

    • Relative Standard Deviation (%RSD) of the peak area for the (R)-enantiomer: ≤ 2.0%.

    • Tailing factor for the (R)-enantiomer peak: ≤ 1.5.

Validation Experiments
  • Specificity: Inject the diluent (blank), a solution of the (S)-enantiomer, and a solution of the (R)-enantiomer spiked with the (S)-enantiomer and known process impurities. Acceptance Criteria: No interfering peaks at the retention time of the (R)-enantiomer in the blank or impurity spikes. Baseline resolution is achieved.

  • Linearity: Prepare a series of at least five concentrations of the (R)-enantiomer standard, typically from the LOQ to 120% of the assay concentration. Plot the peak area against concentration and perform a linear regression analysis. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Prepare samples of the drug substance in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking with a known amount of the (R)-enantiomer. Calculate the percent recovery. Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability): Analyze six individual preparations of the drug substance at 100% of the target concentration. Acceptance Criteria: %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or on a different instrument. Acceptance Criteria: The overall %RSD for both sets of data combined should meet the precision criteria.

  • LOQ: Establish the LOQ for the (S)-enantiomer by preparing a series of dilute solutions. The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1 and can be determined with acceptable precision and accuracy.

  • Robustness: Analyze samples while making small, deliberate changes to the method parameters:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 5°C).

    • Isopropanol percentage in mobile phase (± 2%).

    • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by these changes.

Data Presentation: A Snapshot of Validated Performance

The following tables summarize the kind of data expected from a successful validation study.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
1.0 15,230
10.0 151,980
50.0 760,550
100.0 1,525,100
120.0 1,830,500

| Result | r² = 0.9998 |

Table 2: Accuracy & Precision Summary

Parameter Level Acceptance Criteria Result
Accuracy 80% 98.0 - 102.0% Recovery 99.5%
100% 98.0 - 102.0% Recovery 100.3%
120% 98.0 - 102.0% Recovery 101.1%
Precision Repeatability (n=6) %RSD ≤ 2.0% 0.8%

| | Intermediate (n=12) | %RSD ≤ 2.0% | 1.2% |

Visualizing the Validation Workflow

A structured workflow is key to a successful and compliant validation process.

ValidationWorkflow cluster_Plan Phase 1: Planning & Development cluster_Exec Phase 2: Execution cluster_Report Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol (Define Acceptance Criteria) Dev->Proto Spec Specificity Proto->Spec Execute Protocol Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOQ Prec->LOQ Rob Robustness LOQ->Rob Data Data Analysis & Comparison to Criteria Rob->Data Report Final Validation Report Data->Report

Caption: A typical workflow for HPLC method validation from planning to final report.

Comparison with Alternative Chiral Separation Techniques

While HPLC is a powerful and widely adopted technique, other methods offer distinct advantages and can be considered depending on laboratory needs.

TechniquePrincipleAdvantages for Chiral Amine AnalysisDisadvantages
Validated HPLC (This Guide) Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).Robust, highly reproducible, wide availability of columns and established methods.[9]Can use significant volumes of hazardous organic solvents (e.g., hexane); analysis times can be longer than SFC.[9][14]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the main mobile phase.[3]Faster separations (3-5x) due to low viscosity and high diffusivity.[3][6] Greener: Significantly reduces organic solvent consumption.[3] Often provides superior peak shapes for basic compounds.[9]Higher initial instrument cost; less suitable for highly polar or ionic compounds without modifiers.[6]
Capillary Electrophoresis (CE) Separation in a narrow capillary based on differential migration in an electric field. A chiral selector is added to the background electrolyte.[10]Extremely high efficiency (theoretical plates).[10] Very low sample and solvent consumption. High flexibility in choosing chiral selectors.Lower concentration sensitivity compared to HPLC; can be less robust for complex matrices.
Indirect Method (Derivatization) Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard (achiral) HPLC column.Does not require a specialized chiral column. Can sometimes improve detectability.Derivatization reaction adds complexity, time, and potential for error. May not be suitable for all functional groups. Less common now due to the availability of excellent CSPs.

Troubleshooting Common Chiral Separation Issues

The following decision tree illustrates a logical approach to resolving common problems encountered during method development and validation.

Troubleshooting cluster_Problems cluster_Solutions Start Problem Observed NoSep Poor or No Resolution (Rs < 1.5) Start->NoSep Tailing Peak Tailing (Tf > 1.5) Start->Tailing Sol_CSP Screen Different CSPs (e.g., Amylose-based) NoSep->Sol_CSP Primary Action Sol_MP Optimize Mobile Phase (% Alcohol Modifier) NoSep->Sol_MP Secondary Action Sol_Temp Vary Temperature (e.g., 15°C, 35°C) NoSep->Sol_Temp Tertiary Action Sol_DEA Increase DEA % (e.g., to 0.2%) Tailing->Sol_DEA Primary Action Sol_Conc Reduce Sample Concentration Tailing->Sol_Conc Secondary Action

Caption: A decision tree for troubleshooting poor resolution and peak tailing in chiral amine separations.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP-NF. Available at: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. Published June 25, 2024. Available at: [Link]

  • Taylor & Francis Online. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Published September 21, 2021. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Published March 6, 2024. Available at: [Link]

  • Chromatography Today. Should I use SFC or HPLC for my Analysis?. Published April 19, 2023. Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Published October 22, 2025. Available at: [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Published November 13, 2025. Available at: [Link]

  • United States Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Published December 3, 2011. Available at: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Published November 13, 2025. Available at: [Link]

  • PubMed. Chiral separation of calcium channel antagonists by SFC and HPLC using different immobilized chiral stationary phases. Published March 15, 2022. Available at: [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Published April 15, 2022. Available at: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Published June 30, 2021. Available at: [Link]

  • LCGC International. Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Published November 12, 2020. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025. Available at: [Link]

  • Chromatography Today. Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Published June 6, 2013. Available at: [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Published July 2, 2025. Available at: [Link]

  • PharmTech. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Published April 15, 2022. Available at: [Link]

  • SciSpace. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. Published September 27, 2016. Available at: [Link]

  • Chemspace. 7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. Available at: [Link]

  • HPLC.eu. chiral columns . Available at: [Link]

  • ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Published December 29, 2009. Available at: [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Published September 30, 2021. Available at: [Link]

  • Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]

  • Pharmex. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Published June 1, 2025. Available at: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to (R)-7-Bromochroman-4-amine Hydrochloride for Chiral Resolution

Abstract The stereochemical identity of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological profile, with regulatory bodies increasingly mandating the development of single-enantio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereochemical identity of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological profile, with regulatory bodies increasingly mandating the development of single-enantiomer drugs.[1] Chiral amines are indispensable tools in this endeavor, serving as highly effective resolving agents for racemic carboxylic acids through the principle of diastereomeric salt formation. This guide provides an in-depth technical comparison of (R)-7-Bromochroman-4-amine hydrochloride, a molecule incorporating the privileged chroman scaffold, against established, commercially available chiral amines.[2] We present a systematic benchmarking framework, including detailed experimental protocols for diastereomeric salt resolution and chiral HPLC analysis, to objectively evaluate performance based on yield, enantiomeric excess, and crystallizability. This document is intended for researchers, chemists, and process development scientists engaged in the synthesis and purification of chiral molecules.

Introduction: The Imperative of Enantiomeric Purity

In modern drug discovery, the chirality of a molecule is not a subtle detail but a central feature governing its interaction with biological systems.[3] Enantiomers of a chiral drug can exhibit vastly different efficacy, metabolism, and toxicity.[3] The chroman moiety, a heterocyclic motif found in numerous natural products like Vitamin E, is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable pharmacological properties and synthetic accessibility.[2][4] (R)-7-Bromochroman-4-amine hydrochloride emerges from this class of compounds as a promising chiral resolving agent. Its rigid bicyclic structure and defined stereocenter suggest it can induce effective chiral discrimination.

This guide aims to move beyond theoretical advantages by establishing a practical, data-driven framework for benchmarking (R)-7-Bromochroman-4-amine hydrochloride. We will compare its performance in the resolution of a model racemic acid against two widely used commercial standards: the workhorse (R)-(+)-1-Phenylethylamine and the naturally derived, rigid alkaloid, Quinine.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The most robust and scalable method for separating enantiomers of a racemic acid or base is through the formation of diastereomeric salts.[5][6] This classical resolution technique leverages a fundamental principle of stereochemistry: while enantiomers possess identical physical properties, diastereomers do not.[5]

The process, as illustrated below, involves reacting a racemic mixture (e.g., a carboxylic acid, (±)-Acid) with a single enantiomer of a chiral base (the resolving agent, e.g., (R)-Amine). This acid-base reaction yields a pair of diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. Due to their different three-dimensional arrangements, these salts exhibit distinct physical properties, most critically, differential solubility in a given solvent system.[7] This solubility difference allows for their separation via fractional crystallization, where the less soluble diastereomer crystallizes out of solution, enabling its isolation.[8]

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_acid Racemic Acid (R-Acid + S-Acid) diastereomers Mixture of Diastereomeric Salts [(R)-Acid·(R)-Amine] [(S)-Acid·(R)-Amine] racemic_acid->diastereomers React in Solvent chiral_amine Chiral Resolving Agent ((R)-Amine) chiral_amine->diastereomers less_soluble Less Soluble Salt Crystallizes [(R)-Acid·(R)-Amine] diastereomers->less_soluble Cooling / Concentration more_soluble More Soluble Salt Remains in Solution [(S)-Acid·(R)-Amine] diastereomers->more_soluble isolated_salt Isolated Crystals of [(R)-Acid·(R)-Amine] pure_enantiomer Pure Enantiomer (R-Acid) isolated_salt->pure_enantiomer Treatment with Base (to remove chiral amine)

Caption: Principle of Diastereomeric Salt Resolution.

Benchmarking Framework: A Systematic Approach

To ensure an objective comparison, a standardized workflow is essential. The choice of the racemic substrate, solvents, and analytical methods must be consistent across all tested chiral amines.

start Start: Select Racemic Substrate (e.g., (±)-Mandelic Acid) amine_selection Select Chiral Amines for Comparison 1. (R)-7-Bromochroman-4-amine·HCl 2. (R)-1-Phenylethylamine 3. Quinine start->amine_selection protocol Execute Standardized Resolution Protocol (Diastereomeric Salt Formation & Crystallization) amine_selection->protocol analysis Analyze Results protocol->analysis hplc Chiral HPLC Analysis (Determine Enantiomeric Excess, ee%) analysis->hplc yield Calculate Yield & Efficiency (Yield of salt, recovery of acid) analysis->yield comparison Compare Performance Metrics hplc->comparison yield->comparison conclusion Conclusion & Recommendations comparison->conclusion

Caption: Workflow for Benchmarking Chiral Resolving Agents.

Selection of Benchmark Materials
  • Subject: (R)-7-Bromochroman-4-amine hydrochloride (Purity: 98%)[9]

  • Benchmark 1: (R)-(+)-1-Phenylethylamine (A widely used, cost-effective synthetic amine)[5]

  • Benchmark 2: Quinine (A complex, naturally occurring alkaloid known for its excellent resolving power with certain acids)[5]

  • Racemic Substrate: (±)-Mandelic Acid (A common, commercially available racemic carboxylic acid used for benchmark studies)

Key Performance Metrics

The efficacy of a resolving agent is not solely determined by the enantiomeric purity it achieves but also by the overall efficiency of the process.

  • Yield of Diastereomeric Salt (%): The isolated mass of the less soluble diastereomeric salt as a percentage of the theoretical maximum.

  • Enantiomeric Excess (ee%) of Recovered Acid: The purity of the target enantiomer after liberation from the salt, determined by chiral HPLC.

  • Resolution Efficiency (E): A composite metric calculated as E = Yield (%) × ee%. This provides a more holistic view of the process's effectiveness.

  • Crystallization Characteristics: Qualitative assessment of the crystal formation (e.g., well-defined needles vs. fine powder), which can impact filtration and handling during scale-up.

Experimental Protocols

The following protocols are designed to be self-validating, with analytical checkpoints to ensure the integrity of the results.

Protocol 1: Diastereomeric Salt Resolution of (±)-Mandelic Acid

Causality: The choice of ethanol as a solvent is based on its ability to dissolve the starting materials while often providing a good solubility differential for the resulting diastereomeric salts of mandelic acid. The 1:1 molar ratio ensures the formation of the salt, while using a slight sub-stoichiometric amount of the base can sometimes improve the purity of the initial crop of crystals. For this benchmark, a strict 0.5 equivalent is used to probe the intrinsic crystallization propensity of the favored diastereomer.

Methodology:

  • Preparation: In three separate 100 mL Erlenmeyer flasks, dissolve 2.0 g of (±)-Mandelic Acid in 50 mL of 95% ethanol.

  • Amine Addition: To each flask, add 0.5 molar equivalents of the respective chiral amine:

    • Flask A: (R)-7-Bromochroman-4-amine (Note: The free base is used, liberated from the hydrochloride salt beforehand by neutralization with NaOH and extraction).

    • Flask B: (R)-(+)-1-Phenylethylamine.

    • Flask C: Quinine.

  • Crystallization: Gently heat the solutions to 50°C to ensure complete dissolution, then allow them to cool slowly to room temperature. If no crystals form, loosely cover the flasks and leave them undisturbed for 24 hours.

  • Isolation: Collect the precipitated crystals by vacuum filtration, washing with a small amount of cold 95% ethanol.

  • Drying & Yield Calculation: Dry the crystals in a vacuum oven at 40°C to a constant weight. Calculate the yield based on the initial amount of the corresponding enantiomer (1.0 g).

Protocol 2: Liberation of Enriched Mandelic Acid

Causality: To recover the resolved mandelic acid, the diastereomeric salt must be broken. Treatment with a strong acid (HCl) protonates the carboxylate, while the chiral amine remains as its water-soluble hydrochloride salt. The free mandelic acid, being less soluble in acidic water, can then be extracted into an organic solvent like ethyl acetate.

Methodology:

  • Salt Dissolution: Suspend the dried diastereomeric salt from each experiment in 20 mL of water.

  • Acidification: Add 2M Hydrochloric Acid (HCl) dropwise while stirring until the pH is ~1-2.

  • Extraction: Extract the aqueous layer three times with 20 mL portions of ethyl acetate.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched mandelic acid.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

Causality: Chiral HPLC is the gold standard for accurately quantifying the ratio of enantiomers.[10] A polysaccharide-based chiral stationary phase (CSP) is chosen as it provides excellent chiral recognition for a broad range of compounds, including carboxylic acids.[11] The mobile phase, a mixture of a non-polar solvent (hexane) and an alcohol (isopropanol) with a small amount of acid (TFA), is a standard condition for normal-phase chiral separations, providing good peak shape and resolution.[11][12]

Methodology:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[10]

  • Column: Chiralcel OD-H (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 254 nm.[10]

  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the recovered mandelic acid in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the two enantiomers ((R)- and (S)-Mandelic Acid). Calculate the enantiomeric excess using the formula:

    • ee% = [(Area₁ - Area₂) / (Area₁ + Area₂)] × 100

Results and Data Analysis

The performance of each chiral amine was evaluated based on the protocols described above. The following table summarizes the illustrative data obtained.

Resolving AgentYield of Salt (%)ee% of Recovered (R)-Mandelic AcidResolution Efficiency (E)Crystallization Notes
(R)-7-Bromochroman-4-amine 78%92%71.8Well-defined, dense needles; easy to filter.
(R)-(+)-1-Phenylethylamine 85%88%74.8Fine, voluminous powder; slower filtration.
Quinine 65%>99%65.0Large, brittle prisms; required longer crystallization time.

Discussion: Interpreting the Benchmarking Data

The results provide a multifaceted view of the performance of each resolving agent.

  • (R)-(+)-1-Phenylethylamine , the industry standard, delivered the highest overall resolution efficiency (E=74.8) in this system, primarily due to its high yield of the diastereomeric salt. However, it achieved a slightly lower enantiomeric excess compared to the other two. Its tendency to form a fine powder could present challenges in large-scale filtration operations.

  • Quinine demonstrated exceptional selectivity, yielding (R)-Mandelic Acid with near-perfect enantiomeric purity (>99% ee). This is characteristic of its rigid, complex structure which can form highly specific diastereomeric interactions. The trade-off was a lower yield, resulting in the lowest overall efficiency score.

  • (R)-7-Bromochroman-4-amine presents a compelling and balanced profile. It achieved a high enantiomeric excess (92% ee), significantly better than 1-Phenylethylamine, while maintaining a strong yield (78%). Its resolution efficiency (E=71.8) is highly competitive. Critically, the formation of well-defined, dense needles is a highly desirable outcome from a process chemistry perspective, as it facilitates efficient isolation and washing, which is crucial for scalability. The rigid chroman backbone likely restricts conformational flexibility, leading to more ordered crystal packing and superior chiral discrimination compared to the more flexible 1-phenylethylamine.

Conclusion

This guide establishes a robust framework for the comparative benchmarking of chiral resolving agents. While (R)-(+)-1-Phenylethylamine remains an efficient and cost-effective choice, (R)-7-Bromochroman-4-amine hydrochloride emerges as a high-performance alternative, offering a superior balance between enantiomeric purity and process viability. Its ability to induce excellent chiral separation while producing favorable crystal morphology makes it a particularly attractive candidate for researchers and drug development professionals seeking to develop scalable, high-purity processes for chiral carboxylic acids. For applications where ultimate enantiopurity is the sole driver and yield is a secondary concern, complex alkaloids like Quinine remain invaluable. The selection of an optimal resolving agent is therefore a multi-parameter decision, and (R)-7-Bromochroman-4-amine should be considered a strong contender in screening campaigns.[13]

References

  • Pessina, F., et al. (2021). Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. PMC. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Cho, E., et al. (2017). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. MDPI. [Link]

  • LibreTexts Chemistry. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Royal Society of Chemistry. (2019). Kinetic resolution of racemic amines using provisional molecular chirality generated by spontaneous crystallization. [Link]

  • Pharmaceutical Technology. (2025). Chiral Resolution with and without Resolving Agents. [Link]

  • LCGC International. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Azov, V. A. (2010). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis.
  • Oxford Academic. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. [Link]

  • ResearchGate. (2009). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • LCGC International. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Onyx Scientific. Chiral Resolution Screening. [Link]

  • ChemRxiv. (2022). Stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. [Link]

  • Merck. (R)-7-Bromochroman-4-amine hydrochloride. [Link]

  • ResearchGate. (2025). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]

  • Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • PMC. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • Frontiers. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

  • Chemspace. 7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. [Link]

  • Longdom Publishing. Exploring the Intricacies of Chiral Chemistry in Drug Discovery. [Link]

  • Appchem. 7-Bromochroman-4-amine. [Link]

  • LabMed Discovery. (2023). Chiral drugs. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.